molecular formula C14H18N2O5 B1676872 Musk ketone CAS No. 81-14-1

Musk ketone

Cat. No.: B1676872
CAS No.: 81-14-1
M. Wt: 294.30 g/mol
InChI Key: WXCMHFPAUCOJIG-UHFFFAOYSA-N
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Description

Musk Ketone (CAS 81-14-1) is a synthetic aromatic compound with the molecular formula C 14 H 18 N 2 O 5 . It is characterized as a white to off-white or light yellow crystalline powder with a sweet, musky animal fragrance . This compound is well-known for its historical use as a fixative in the fragrance industry, valued for its stability and long-lasting scent . In modern research, this compound has gained significant interest for its potent biological activities. Studies have demonstrated its robust anti-proliferative and pro-apoptotic effects across various cancer cell lines. Research published in Molecular Medicine Reports indicates that this compound induces cell cycle arrest and apoptosis in gastric cancer cells, with proposed mechanisms involving the downregulation of SORBS2 gene expression . Further evidence confirms that both synthetic this compound and native musk can strongly inhibit proliferation and induce apoptosis in a wide range of human cancer cells, particularly those of epithelial origin, suggesting its potential as a broad-spectrum anticancer agent . Beyond oncology research, this compound has shown promising neuroprotective properties. In models of cerebral ischemia, it was found to reduce brain injury and promote neurological recovery by inducing neural stem cell proliferation and differentiation. This beneficial effect is believed to be mediated through the activation of the PI3K/Akt signaling pathway, a crucial regulator of cell survival and growth . Additionally, this compound is a compound of interest in environmental science. As a synthetic musk, it is monitored in environmental samples and studied for its presence and potential ecological impacts . This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone
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InChI

InChI=1S/C14H18N2O5/c1-7-10(9(3)17)8(2)13(16(20)21)11(14(4,5)6)12(7)15(18)19/h1-6H3
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InChI Key

WXCMHFPAUCOJIG-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C(=O)C
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Molecular Formula

C14H18N2O5
Record name MUSK KETONE
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DSSTOX Substance ID

DTXSID6025690
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Molecular Weight

294.30 g/mol
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Physical Description

Musk ketone is a light yellow crystalline solid. Insoluble in water. (NTP, 1992), Liquid, Solid
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Record name Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]-
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Flash Point

>168 °C (>334 °F) - closed cup
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Solubility

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992), In water, 0.46 mg/L at 25 °C, Very soluble in chloroform, 0.00046 mg/mL
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Density

Relative density: 0.73 g/cu cm
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Vapor Pressure

3.00X10-7 mm Hg at 25 °C
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Color/Form

Yellow crystals

CAS No.

81-14-1
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Melting Point

274.1 to 277.7 °F (NTP, 1992), 135.5 °C, 135.5 - 136 °C
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Foundational & Exploratory

The Serendipitous Synthesis of Musk Ketone: A Technical Retrospective of Albert Baur's 1888 Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

In 1888, German chemist Albert Baur serendipitously discovered the first synthetic musk, a nitro-musk, while attempting to develop a more potent explosive than trinitrotoluene (TNT). This accidental discovery of a compound with a strong musk-like odor laid the foundation for the synthetic fragrance industry, providing a cost-effective and ethical alternative to natural animal-derived musks. This technical guide delves into the core chemistry of Baur's discovery, detailing the synthesis of musk ketone, the most commercially successful of his early nitro-musks. We provide a reconstructed experimental protocol based on the chemical principles of the time, present key data in a structured format, and offer visualizations of the chemical pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a deep insight into a pivotal moment in the history of synthetic chemistry.

Introduction: A Fortuitous Discovery in the Pursuit of Explosives

The late 19th century was a period of intense innovation in chemical synthesis, largely driven by the pursuit of new dyes, pharmaceuticals, and explosives. It was in this context that Albert Baur, while researching polynitroaromatic compounds as potential explosives, stumbled upon a molecule with a powerful and pleasant musk scent.[1] His initial work involved the condensation of toluene with isobutyl bromide followed by nitration.[2][3] This unexpected outcome shifted his focus, leading to the systematic investigation of these new "nitro-musks." this compound, chemically known as 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone, emerged as a key compound from his research.[4] Its discovery was a landmark event, demonstrating that the complex odor of natural musk could be mimicked by structurally unrelated synthetic molecules.[1]

Chemical Synthesis of this compound

The synthesis of this compound, as refined from Baur's initial discoveries, is a multi-step process involving classic electrophilic aromatic substitution reactions. The general approach involves the creation of a substituted aromatic ring followed by nitration to introduce the nitro groups responsible for the musk odor. While Baur's original experiments started with toluene and isobutyl bromide, a more direct and commonly cited synthesis for this compound begins with m-xylene.[1]

The overall synthesis can be broken down into three primary stages:

  • Friedel-Crafts Alkylation: Introduction of a tert-butyl group to the aromatic ring.

  • Friedel-Crafts Acetylation: Addition of an acetyl group.

  • Nitration: Introduction of two nitro groups.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles.

Step 1: Friedel-Crafts Alkylation of m-Xylene

  • Objective: To synthesize 1-tert-butyl-3,5-dimethylbenzene.

  • Methodology: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place anhydrous m-xylene. Cool the flask in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) as the Lewis acid catalyst.[1] While stirring vigorously, add tert-butyl chloride dropwise to the mixture. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction is then quenched by carefully pouring it over crushed ice and hydrochloric acid. The organic layer is separated, washed with a sodium bicarbonate solution and water, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation.

Step 2: Friedel-Crafts Acetylation of 1-tert-butyl-3,5-dimethylbenzene

  • Objective: To synthesize 4'-tert-butyl-2',6'-dimethylacetophenone.

  • Methodology: To the purified 1-tert-butyl-3,5-dimethylbenzene in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add anhydrous aluminum chloride. Cool the mixture in an ice bath. Slowly add acetyl chloride or acetic anhydride. After the addition, the reaction mixture is stirred at room temperature for several hours and then heated gently to complete the reaction. The workup procedure is similar to the alkylation step, involving quenching with ice and acid, separation, washing, drying, and purification by vacuum distillation or recrystallization.

Step 3: Nitration of 4'-tert-butyl-2',6'-dimethylacetophenone

  • Objective: To synthesize 4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone (this compound).

  • Methodology: The 4'-tert-butyl-2',6'-dimethylacetophenone is dissolved in concentrated sulfuric acid. The solution is cooled to 0-5 °C in an ice-salt bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature. After the addition, the reaction mixture is stirred for a period at low temperature and then allowed to slowly warm to room temperature. The mixture is then poured onto crushed ice, causing the solid this compound to precipitate. The crude product is collected by filtration, washed thoroughly with water to remove residual acid, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified product.

Data Presentation

The following tables summarize the key chemical compounds and their properties relevant to the synthesis of this compound.

Table 1: Reactants and Intermediates
Compound Name Chemical Structure
m-Xylene
alt text
tert-Butyl Chloride
alt text
Acetyl Chloride
alt text
1-tert-butyl-3,5-dimethylbenzene
alt text
4'-tert-butyl-2',6'-dimethylacetophenone
alt text
Table 2: Product Information
Compound Name This compound
Synonyms 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone
Chemical Formula C₁₄H₁₈N₂O₅
Molecular Weight 294.31 g/mol
Appearance Yellowish crystalline solid
Odor Profile Strong, sweet, powdery musk
Melting Point 134-136 °C
Boiling Point Decomposes
Solubility Insoluble in water, soluble in ethanol and other organic solvents.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the three-step synthesis of this compound from m-xylene.

Musk_Ketone_Synthesis cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Friedel-Crafts Acetylation cluster_2 Step 3: Nitration mXylene m-Xylene Intermediate1 1-tert-butyl-3,5-dimethylbenzene mXylene->Intermediate1 tBuCl tert-Butyl Chloride tBuCl->mXylene AlCl3_1 AlCl₃ AlCl3_1->mXylene Intermediate2 4'-tert-butyl-2',6'-dimethylacetophenone Intermediate1->Intermediate2 AcCl Acetyl Chloride AcCl->Intermediate1 AlCl3_2 AlCl₃ AlCl3_2->Intermediate1 MuskKetone This compound Intermediate2->MuskKetone HNO3 HNO₃ HNO3->Intermediate2 H2SO4 H₂SO₄ H2SO4->Intermediate2

Caption: Three-step synthesis of this compound from m-xylene.

Experimental Workflow for this compound Synthesis

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start: Reactants Reaction Perform Chemical Reaction (Alkylation/Acetylation/Nitration) Start->Reaction Quenching Quench Reaction (Ice/Acid) Reaction->Quenching Separation Liquid-Liquid Extraction (Separatory Funnel) Quenching->Separation Washing Wash Organic Layer (NaHCO₃, H₂O) Separation->Washing Drying Dry Organic Layer (Anhydrous Salt) Washing->Drying Purification Purification (Distillation/Recrystallization) Drying->Purification Analysis Product Analysis (Melting Point, Spectroscopy) Purification->Analysis FinalProduct Final Product: this compound Analysis->FinalProduct

Caption: General laboratory workflow for synthesis and purification.

Conclusion

Albert Baur's accidental discovery of this compound in 1888 is a compelling example of serendipity in scientific research.[2][4] His work not only introduced a new class of fragrance compounds but also catalyzed the growth of the synthetic aroma chemical industry. The synthesis of this compound, rooted in the fundamental principles of electrophilic aromatic substitution, remains a classic example in organic chemistry. While the use of nitro-musks has declined due to environmental and health concerns, the historical and chemical significance of Baur's discovery is undeniable.[1][5] This technical guide provides a concise yet comprehensive overview of this pivotal discovery, offering valuable insights for today's chemists and researchers.

References

The Genesis of Synthetic Scents: A Technical Guide to the Historical Synthesis of Nitroaromatic Musks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis of nitroaromatic musks, a class of synthetic compounds that revolutionized the fragrance industry. Discovered serendipitously in the late 19th century, these molecules offered a cost-effective alternative to natural musk, derived from the musk deer. This document provides a detailed overview of the core synthetic methodologies, quantitative data, and experimental protocols for the preparation of key nitroaromatic musks, including Musk Baur, Musk Ketone, and Musk Ambrette.

Historical Context and Discovery

The journey into synthetic musks began unexpectedly in 1888 when German chemist Albert Baur, in his quest to develop a more potent form of trinitrotoluene (TNT), synthesized a compound with a strong musky odor.[1][2] This initial discovery, later named Musk Baur, was the first nitroaromatic musk and laid the foundation for a new class of fragrance compounds. Baur's subsequent work led to the development of other commercially significant nitro musks, such as Musk Ambrette and this compound.[3][4] These synthetic musks dominated the fragrance market for decades due to their potent scent and low production cost.[5]

Core Synthetic Strategies: Friedel-Crafts Reactions and Nitration

The synthesis of nitroaromatic musks historically relies on two fundamental organic reactions: Friedel-Crafts alkylation or acylation, followed by nitration.

  • Friedel-Crafts Alkylation/Acylation: This class of reactions involves the substitution of an aromatic proton with an alkyl or acyl group, respectively.[6][7] In the synthesis of nitroaromatic musks, a bulky alkyl group, typically a tert-butyl group, is introduced onto an aromatic precursor. This is crucial for the final musk odor. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3][5][6]

  • Nitration: The nitration of the alkylated or acylated aromatic ring introduces nitro (-NO₂) groups, which are essential for the characteristic musk scent of these compounds.[8] The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid.[8][9] The number and position of the nitro groups significantly influence the final odor profile.

Key Nitroaromatic Musks: Synthesis and Data

This section details the synthesis of the three most historically significant nitroaromatic musks, presenting quantitative data in a structured format for easy comparison.

Musk Baur (Trinitro-tert-butyltoluene)

The first synthetic musk, Musk Baur, is a trinitrated derivative of tert-butyltoluene. Its synthesis involves the Friedel-Crafts alkylation of toluene followed by nitration.

Table 1: Synthesis of Musk Baur - Reactants, Conditions, and Yields

StepReactionStarting MaterialsReagents & CatalystsKey ConditionsProductYield (%)
1Friedel-Crafts AlkylationToluene, Isobutyl bromideAluminum chloride (AlCl₃)-tert-ButyltolueneNot specified
2Nitrationtert-ButyltolueneFuming nitric acid, Sulfuric acid-Trinitro-tert-butyltoluene (Musk Baur)Not specified

Note: Specific quantitative data for the original synthesis of Musk Baur is not well-documented in readily available literature.

This compound (4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone)

This compound is highly valued for its persistent, powdery-musky scent.[10] Its synthesis involves a three-step process starting from m-xylene.

Table 2: Synthesis of this compound - Reactants, Conditions, and Yields

StepReactionStarting MaterialsReagents & CatalystsKey ConditionsProductYield (%)
1Friedel-Crafts Alkylationm-Xylene, tert-Butyl chlorideAnhydrous Ferric chloride (FeCl₃)Stirring until no more HCl gas is evolvedtert-Butyl-3,5-dimethylbenzeneNot specified
2Friedel-Crafts Acylationtert-Butyl-3,5-dimethylbenzene, Acetyl chlorideAluminum chloride (AlCl₃), Chloroform1 hour at room temperature after addition4-tert-Butyl-2,6-dimethylacetophenoneNot specified
3Nitration4-tert-Butyl-2,6-dimethylacetophenoneFuming nitric acid, Fuming sulfuric acidHeat on steam bath for 15 min after addition4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone (this compound)Not specified
Musk Ambrette (4-tert-butyl-3-methoxy-2,6-dinitrotoluene)

Musk Ambrette is known for its sweet, floral, and musky aroma. Its commercial synthesis starts from m-cresol.

Table 3: Synthesis of Musk Ambrette - Reactants, Conditions, and Yields

StepReactionStarting MaterialsReagents & CatalystsKey ConditionsProductYield (%)
1MethylationPotassium salt of m-cresol, Dimethyl sulfate--m-Cresol methyl ether85-90[10]
2Friedel-Crafts Alkylationm-Cresol methyl ether, Isobutyl chlorideAluminum chloride (AlCl₃)-tert-Butylcresyl methyl ether55-60[3][4]
3Nitrationtert-Butylcresyl methyl etherFuming nitric acidBelow 0 °C4-tert-Butyl-3-methoxy-2,6-dinitrotoluene (Musk Ambrette)45-60[3][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the synthesis of nitroaromatic musks.

Synthesis of this compound

Step 1: Preparation of tert-Butyl-3,5-dimethylbenzene (Friedel-Crafts Alkylation) [5]

  • In a 250 mL two-neck round-bottomed flask equipped with a dropping funnel and a reflux condenser with an HCl gas trap, charge 40 mL of m-xylene and 2 g of anhydrous FeCl₃.

  • Slowly add 50 mL of tert-butyl chloride through the dropping funnel while stirring magnetically.

  • Continue stirring after the addition until no more gaseous HCl is evolved.

  • Add 50 mL of water and transfer the mixture to a separatory funnel.

  • Wash the organic phase with diluted HCl, twice with water, and dry with anhydrous sodium sulfate.

  • Distill the product under reduced pressure, collecting the fraction at 86-89 °C (20 mmHg).

Step 2: Preparation of 4-tert-Butyl-2,6-dimethylacetophenone (Friedel-Crafts Acylation) [5]

  • In a 250 mL two-neck round-bottomed flask equipped with a dropping funnel and a reflux condenser with an HCl gas trap, add 150 mL of chloroform and 35 g of AlCl₃.

  • Stir magnetically and cool the flask in an ice-salt mixture.

  • Slowly add 32.5 g of tert-butyl-3,5-dimethylbenzene through the dropping funnel over approximately 1 hour.

  • After the addition, stir the mixture at room temperature for an additional hour.

  • Pour the resulting red mixture into a beaker containing 150-200 g of ice and 30 mL of hydrochloric acid and stir until the red color disappears.

  • Transfer the mixture to a separatory funnel, remove the aqueous layer, and wash the organic phase with a 5% sodium bicarbonate solution and then with water.

  • Separate the organic phase, dry it with anhydrous sodium sulfate, and remove the chloroform by rotary evaporation.

Step 3: Preparation of this compound (Nitration) [5]

  • In a 100 mL three-neck round-bottomed flask equipped with a dropping funnel, a reflux condenser, and a thermometer, charge 2 g of 4-tert-butyl-2,6-dimethylacetophenone and 12 mL of fuming H₂SO₄.

  • Stir magnetically and slowly add 8 mL of fuming nitric acid through the dropping funnel.

  • After the addition, heat the mixture on a steam bath for 15 minutes.

  • Pour the mixture into approximately 150 g of ice, mix well, and allow the product to separate.

  • Filter the solid product with suction and wash it with cold water.

  • The crude product can be recrystallized from methanol.

Synthesis of Musk Ambrette

Step 1: Methylation of m-cresol [3][10]

  • Prepare the potassium salt of m-cresol.

  • React the potassium salt with dimethyl sulfate to yield m-cresol methyl ether. Typical yields are in the range of 85-90%.

Step 2: Butylation of m-cresol methyl ether (Friedel-Crafts Alkylation) [3][4]

  • React m-cresol methyl ether with isobutyl chloride in the presence of aluminum chloride.

  • The resulting tert-butylcresyl methyl ether is obtained in yields of 55-60% and is purified by fractionation.

Step 3: Nitration of tert-butylcresyl methyl ether [3][10]

  • Nitrate the purified tert-butylcresyl methyl ether with fuming nitric acid at temperatures below 0 °C.

  • The dinitro derivative, Musk Ambrette, is formed with yields of 45-60%.

  • The pure product is obtained by crystallization from 95% ethanol.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the historical synthesis of key nitroaromatic musks.

Historical_Synthesis_of_Nitroaromatic_Musks cluster_Baur Musk Baur Synthesis cluster_Ketone This compound Synthesis cluster_Ambrette Musk Ambrette Synthesis Toluene Toluene t_Butyltoluene tert-Butyltoluene Toluene->t_Butyltoluene Friedel-Crafts Alkylation Isobutyl_bromide Isobutyl bromide Isobutyl_bromide->t_Butyltoluene AlCl3_1 AlCl₃ AlCl3_1->t_Butyltoluene Musk_Baur Musk Baur (Trinitro-tert-butyltoluene) t_Butyltoluene->Musk_Baur Nitration Nitrating_mixture_1 HNO₃ / H₂SO₄ Nitrating_mixture_1->Musk_Baur m_Xylene m-Xylene t_Butyl_xylene tert-Butyl-3,5-dimethylbenzene m_Xylene->t_Butyl_xylene Friedel-Crafts Alkylation t_Butyl_chloride tert-Butyl chloride t_Butyl_chloride->t_Butyl_xylene FeCl3 FeCl₃ FeCl3->t_Butyl_xylene Acetophenone_deriv 4-tert-Butyl-2,6-dimethylacetophenone t_Butyl_xylene->Acetophenone_deriv Friedel-Crafts Acylation Acetyl_chloride Acetyl chloride Acetyl_chloride->Acetophenone_deriv AlCl3_2 AlCl₃ AlCl3_2->Acetophenone_deriv Musk_Ketone This compound Acetophenone_deriv->Musk_Ketone Nitration Nitrating_mixture_2 Fuming HNO₃ / Fuming H₂SO₄ Nitrating_mixture_2->Musk_Ketone m_Cresol m-Cresol m_Cresol_ether m-Cresol methyl ether m_Cresol->m_Cresol_ether Methylation Dimethyl_sulfate Dimethyl sulfate Dimethyl_sulfate->m_Cresol_ether t_Butylcresyl_ether tert-Butylcresyl methyl ether m_Cresol_ether->t_Butylcresyl_ether Friedel-Crafts Alkylation Isobutyl_chloride_2 Isobutyl chloride Isobutyl_chloride_2->t_Butylcresyl_ether AlCl3_3 AlCl₃ AlCl3_3->t_Butylcresyl_ether Musk_Ambrette Musk Ambrette t_Butylcresyl_ether->Musk_Ambrette Nitration Nitrating_mixture_3 Fuming HNO₃ Nitrating_mixture_3->Musk_Ambrette

Caption: Synthetic pathways for the historical preparation of key nitroaromatic musks.

Conclusion

The historical synthesis of nitroaromatic musks represents a pivotal moment in the history of fragrance chemistry. The development of these synthetic routes, primarily centered around Friedel-Crafts reactions and subsequent nitration, provided the world with affordable and accessible musk scents. While concerns over their environmental persistence and potential toxicity have led to a decline in their use, the foundational chemistry involved in their synthesis remains a cornerstone of aromatic chemistry. This guide provides researchers and professionals with a comprehensive technical overview of these historically significant synthetic processes.

References

Physicochemical Properties of 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone, commonly known as Musk Ketone, is a synthetic nitro musk that has been extensively used as a fragrance ingredient in a variety of consumer products.[1][2] Beyond its olfactory properties, recent research has unveiled its potential biological activities, including neuroprotective effects.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₅[4]
Molecular Weight 294.30 g/mol [4]
Appearance Pale yellow crystalline powder[5][6]
Melting Point 134-139 °C[5][7]
Boiling Point 395 °C @ 760 mmHg[5][6]
Density 1.205 g/cm³[6]
Vapor Pressure 0.000012 mmHg @ 25 °C (estimated)[5][7]
Flash Point 100 °C[6]

Table 2: Solubility Data

SolventSolubilityTemperature (°C)Source
Water Insoluble20[8]
Ethanol SolubleNot Specified[8]
Acetone SolubleNot Specified[8]
DMSO 250 mg/mL (requires sonication)Not Specified[3]
Methanol Soluble (less than ethanol)20[9]
n-Butanol Soluble (less than ethyl acetate)20[9]
Ethyl Acetate Soluble (highest among tested)20[9]

Experimental Protocols

This section details the methodologies for determining the key physicochemical and analytical properties of this compound.

Determination of Solubility (Static Equilibrium Method)

The solubility of this compound in various solvents can be determined using the static equilibrium method.[9][10]

Procedure:

  • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vessel.

  • The mixture is continuously agitated at a constant temperature for a sufficient time to reach equilibrium.

  • After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

  • The concentration of this compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, after appropriate dilution.

  • The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and enthalpy of fusion of this compound.[10]

Procedure:

  • A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is increased at a constant rate (e.g., 5-10 °C/min).

  • The difference in heat flow to the sample and reference is recorded as a function of temperature.

  • The onset temperature of the endothermic peak in the DSC thermogram corresponds to the melting point of the substance.

Spectroscopic Analysis

GC-MS is a powerful technique for the identification and quantification of this compound.[11][12]

Procedure:

  • Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., acetone, hexane).

  • Injection: A small volume of the sample solution is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall.

  • Ionization and Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer. In the ion source (e.g., electron ionization), the molecules are fragmented into characteristic ions. These ions are then separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint for identification.

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.[13]

Procedure:

  • Sample Preparation: A small amount of powdered this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at various wavelengths.

  • Spectrum: The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of the specific chemical bonds within the molecule, allowing for the identification of functional groups such as carbonyl (C=O), nitro (NO₂), and aromatic rings.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the this compound molecule.

Procedure:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: The sample tube is placed in the NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses.

  • Spectrum: The instrument detects the resonance signals from the atomic nuclei (typically ¹H and ¹³C), providing information about the chemical shifts, spin-spin coupling, and integration of the signals. This data is used to elucidate the precise molecular structure. A standard NMR instrument, such as a Bruker DPX-300, can be used for this analysis.[14]

Biological Activity and Signaling Pathway

Recent studies have demonstrated that this compound possesses neuroprotective properties. Specifically, it has been shown to induce the proliferation and differentiation of neural stem cells, offering potential therapeutic avenues for conditions like cerebral ischemia.[3] This effect is mediated through the activation of the PI3K/Akt signaling pathway.[3]

PI3K/Akt Signaling Pathway Activated by this compound

The diagram below illustrates the proposed mechanism of action where this compound activates the PI3K/Akt pathway, leading to downstream effects that promote neural stem cell proliferation and differentiation, and inhibit apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Activates MuskKetone This compound MuskKetone->Receptor Binds Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Proliferation Neural Stem Cell Proliferation & Differentiation Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Caption: PI3K/Akt signaling pathway activated by this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone (this compound). The tabulated data and experimental protocols offer a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development. Furthermore, the elucidation of its involvement in the PI3K/Akt signaling pathway opens new avenues for investigating its potential therapeutic applications beyond its traditional use in the fragrance industry.

References

A Technical Guide to the Crystalline Properties of Musk Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Musk ketone (4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone) is a synthetic nitro musk of significant historical importance in the fragrance industry.[1][2] Despite its long history of use, detailed public information regarding its solid-state properties, specifically its crystal structure and potential polymorphism, is notably scarce. This technical guide consolidates the available physicochemical data for this compound and outlines generalized experimental protocols for the characterization of its crystalline form. In the absence of specific crystallographic data in the public domain, this document serves as a foundational resource, providing established methodologies for the analysis of crystalline organic compounds that can be applied to this compound. It also highlights the current knowledge gap and underscores the opportunity for further research into the solid-state chemistry of this compound.

Introduction

This compound is a synthetic aromatic ketone known for its persistent, sweet, and musky odor.[3][4] It has been widely used as a fixative in perfumes and other scented products.[3][4] The physical properties of a crystalline solid, such as its melting point, solubility, and stability, are intrinsically linked to its crystal structure. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact these properties. For active pharmaceutical ingredients (APIs), polymorphism is a critical factor influencing bioavailability and formulation stability. While this compound is not a pharmaceutical, the principles of solid-state characterization are universally applicable and crucial for understanding its behavior in various formulations.

This guide provides a summary of the known properties of this compound and presents a generalized framework for its crystallographic and thermal analysis.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Name 1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone[1]
Synonyms 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone, Ketone Moschus[5][6]
CAS Number 81-14-1[1][2]
Molecular Formula C₁₄H₁₈N₂O₅[1][2]
Molecular Weight 294.31 g/mol [2]
Appearance White to yellowish crystalline solid/powder[1][3]
Melting Point 134-137 °C[4]
Boiling Point 395 °C (estimated)[2]
Flash Point 100 °C[2]
Water Solubility Insoluble (<0.1 g/100 mL at 20 °C)[4]

Synthesis and Purification of this compound

This compound is typically synthesized via a two-step process involving Friedel-Crafts acylation followed by nitration.[3][4] A representative synthesis protocol is described below.

Experimental Protocol for Synthesis

Step 1: Friedel-Crafts Acylation of 1,3-dimethyl-5-tert-butylbenzene This step is not explicitly detailed in the search results but is a standard organic chemistry reaction.

Step 2: Nitration of 2,6-dimethyl-4-tert-butylacetophenone The nitration of the intermediate from Step 1 yields this compound. A described method involves the use of a mixture of nitric and sulfuric acids.[7] Key parameters for this reaction are summarized in Table 2.

Table 2: Representative Nitration Conditions for this compound Synthesis

ParameterConditionReference
Reactants 2,6-dimethyl-4-tert-butylacetophenone, Nitric Acid (99%), Sulfuric Acid (90%)[7]
Molar Ratio Ketogen : HNO₃ : H₂SO₄ = 1 : 6 : 4[7]
Temperature -8 to -5 °C[7]
Reaction Time 4 minutes (including reagent mixing)[7]

Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as methanol or ethanol.[4]

Visualization of Synthesis Pathway

The following diagram illustrates the general two-step synthesis of this compound.

Musk_Ketone_Synthesis 1,3-dimethyl-5-tert-butylbenzene 1,3-dimethyl-5-tert-butylbenzene Friedel_Crafts Friedel-Crafts Acylation 1,3-dimethyl-5-tert-butylbenzene->Friedel_Crafts Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Friedel_Crafts Intermediate 2,6-dimethyl-4-tert- butylacetophenone Friedel_Crafts->Intermediate Nitration Nitration Intermediate->Nitration Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Nitration Crude_MK Crude this compound Nitration->Crude_MK Recrystallization Recrystallization Crude_MK->Recrystallization Pure_MK Pure this compound Recrystallization->Pure_MK

Caption: General synthesis pathway for this compound.

Crystalline Structure and Polymorphism: A Methodological Approach

As of the date of this document, specific crystallographic data (e.g., unit cell parameters, space group) for this compound are not publicly available. Similarly, there are no published studies dedicated to the polymorphism of this compound. Therefore, this section outlines a generalized experimental workflow that can be employed to characterize the crystalline structure and screen for polymorphs of an organic compound like this compound.

Generalized Experimental Protocols

4.1.1. Polymorph Screening via Recrystallization

Different crystalline forms can often be obtained by varying the crystallization conditions. A systematic screen should be performed using a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Protocol:

    • Dissolve this compound in a selected solvent at an elevated temperature to create a saturated or near-saturated solution.

    • Induce crystallization by:

      • Slow cooling of the solution to room temperature and then to sub-ambient temperatures (e.g., 4 °C).

      • Fast cooling (crash cooling) in an ice or dry ice/acetone bath.

      • Slow evaporation of the solvent at ambient temperature.

      • Antisolvent addition, where a solvent in which this compound is poorly soluble is added to a solution of this compound in a good solvent.

    • Isolate the resulting crystals by filtration and dry under vacuum.

    • Analyze the crystals from each experiment using the techniques described below.

4.1.2. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal.

  • Protocol:

    • Grow single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) using a slow crystallization technique (e.g., slow cooling or slow evaporation).

    • Mount a single crystal on a goniometer head.

    • Place the crystal in a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve and refine the crystal structure to obtain the precise atomic coordinates, bond lengths, and bond angles.

4.1.3. Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline phases and can be used to identify different polymorphs.

  • Protocol:

    • Gently grind a small amount of the crystalline sample to a fine powder.

    • Pack the powder into a sample holder.

    • Place the sample in a powder X-ray diffractometer.

    • Collect a diffraction pattern over a range of 2θ angles.

    • Each polymorph will produce a unique diffraction pattern.

4.1.4. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to measure the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions between polymorphs. TGA measures changes in mass as a function of temperature, which is useful for identifying solvates and assessing thermal stability.

  • Protocol for DSC:

    • Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature. Melting points and solid-solid transitions will appear as endothermic or exothermic peaks.

  • Protocol for TGA:

    • Place a small amount of the sample (5-10 mg) onto the TGA balance pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

    • Record the mass loss as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the crystalline properties of a compound like this compound.

Crystal_Characterization_Workflow cluster_screening Polymorph Screening cluster_analysis Solid-State Analysis Start This compound Sample Recrystallization Recrystallization (various solvents/conditions) Start->Recrystallization Crystals Crystalline Solids Recrystallization->Crystals PXRD Powder X-ray Diffraction (PXRD) Crystals->PXRD DSC_TGA Thermal Analysis (DSC/TGA) Crystals->DSC_TGA SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Crystals->SC_XRD If single crystals are obtained Phase_ID Phase Identification (Polymorph Fingerprint) PXRD->Phase_ID Thermal_Data Thermal Properties (Melting Point, Transitions) DSC_TGA->Thermal_Data Structure_Data Crystal Structure Data SC_XRD->Structure_Data

Caption: Workflow for polymorph screening and characterization.

Conclusion and Future Outlook

This compound remains a compound of interest due to its historical significance in the fragrance industry. While its basic physicochemical properties are known, a detailed understanding of its solid-state chemistry is lacking in the public domain. The experimental methodologies outlined in this guide provide a robust framework for future research into the crystalline structure and potential polymorphism of this compound. Such studies would not only fill a significant knowledge gap but could also provide valuable insights into the stability and formulation of this and other related nitroaromatic compounds. A thorough crystallographic investigation would be a valuable contribution to the fields of materials science and organic chemistry.

References

The Pervasiveness of Synthetic Nitromusks in the Global Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the occurrence, analysis, and biological interactions of nitromusk compounds in environmental systems.

Executive Summary

Nitromusks, a class of synthetic fragrance compounds, have been used extensively in a wide array of consumer products, leading to their widespread distribution in the environment. Despite reductions in use in some regions, their persistent and bioaccumulative nature ensures their continued presence in various environmental compartments. This technical guide provides a comprehensive overview of the occurrence of nitromusks in the natural environment, detailing their concentrations in wastewater, sewage sludge, surface waters, and biota. Furthermore, this guide presents detailed experimental protocols for the extraction and quantification of these compounds and explores the signaling pathways through which they can exert biological effects. The information is intended for researchers, scientists, and drug development professionals to support further investigation into the environmental fate and toxicological significance of these synthetic compounds. It is important to note that nitromusks do not occur naturally; their presence in the environment is a direct result of human activity.

Quantitative Occurrence of Nitromusks in Environmental Matrices

The lipophilic nature of nitromusks contributes to their partitioning into solids and bioaccumulation in organisms. The following tables summarize the concentrations of the two most commercially significant nitromusks, Musk Xylene and Musk Ketone, reported in various environmental compartments.

Table 1: Concentrations of Nitromusks in Wastewater and Sewage Sludge

MatrixCompoundConcentration RangeLocationReference(s)
Wastewater Influent Musk Xylene1 - 5480 ng/LCanada, Europe[1][2]
This compound1 - 84 ng/LCanada, Europe[1][3]
Wastewater Effluent Musk Xylene<0.02 - 12 ng/LEurope[4]
This compound0.005 - 250 ng/LEurope, Korea[3][4][5]
Sewage Sludge Musk Xylene1.4 - 422 ng/g (dw)Canada, Europe[1][6]
This compound1.4 - 422 ng/g (dw)Canada, Europe[1][6][7]

Table 2: Concentrations of Nitromusks in Surface Water and Sediment

MatrixCompoundConcentration RangeLocationReference(s)
Surface Water Musk Xylene<0.03 - 0.17 ng/LNorth Sea[4]
This compound<0.02 - 0.08 ng/LNorth Sea[4]
River Water Musk XyleneMedian below detection limitEurope[4]
This compound<0.005 - 0.04 µg/L (90th percentile)Europe[4]
Sediment Musk XyleneDecrease in concentrations since 1980Lake Ontario[8]
This compoundLow µg/kg (dm)Europe[6]

Table 3: Concentrations of Nitromusks in Biota

MatrixCompoundConcentration RangeLocationReference(s)
Fish Tissue (lipid weight) Musk XyleneChina[9]
4-amino-Musk Xylene (metabolite)up to 3600 µg/kgGermany[5]
This compoundChina[9]
Human Adipose Tissue (fat) Musk Xylene0.02 - 0.22 mg/kgGermany[10]
This compound0.01 - 0.22 mg/kgGermany[10]
Human Milk (fat) Musk Xylene0.01 - 0.19 mg/kgGlobal[11]
This compound0.01 - 0.19 mg/kgGlobal[11]

Experimental Protocols for Nitromusk Analysis

Accurate quantification of nitromusks in environmental matrices requires robust analytical methodologies. The following sections detail established protocols for the extraction and analysis of these compounds.

Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples

Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of nitromusks from aqueous samples.

Objective: To isolate and concentrate nitromusks from water samples for subsequent analysis.

Materials:

  • SPE cartridges (e.g., C18, Oasis HLB, or molecularly imprinted polymers)

  • Sample reservoir

  • Vacuum manifold

  • Collection vials

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Elution solvent (e.g., hexane, dichloromethane, acetone)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5-10 mL of the elution solvent through the SPE cartridge to wet the sorbent.

    • Follow with 5-10 mL of methanol to activate the stationary phase.

    • Finally, equilibrate the cartridge by passing 5-10 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Adjust the pH of the water sample if necessary, based on the chosen sorbent and target analytes.

    • Pass the water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove any polar interferences. A small percentage of organic solvent (e.g., 5% methanol in water) can be used to remove more strongly bound interferences if necessary.

  • Drying:

    • Dry the cartridge by applying a vacuum for 10-20 minutes or by passing nitrogen gas through it to remove residual water.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the retained nitromusks with an appropriate volume (e.g., 2 x 5 mL) of a non-polar or moderately polar solvent (e.g., hexane-acetone mixture).

  • Concentration:

    • Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • The sample is now ready for instrumental analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the quantification of nitromusks due to its high sensitivity and selectivity.

Objective: To separate, identify, and quantify nitromusk compounds in the prepared sample extract.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and an autosampler.

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 200-220°C.

    • Ramp: 5-10°C/min to 280-300°C, hold for 5-10 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for nitromusks.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.

  • Monitored Ions (SIM mode for EI):

    • Musk Xylene: m/z 282, 297, 265

    • This compound: m/z 279, 294, 191

  • Internal Standards: Isotopically labeled analogues (e.g., d15-musk xylene) are recommended for accurate quantification.[12]

Visualizing Biological Interactions and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the environmental analysis and biological effects of nitromusks.

Experimental Workflow for Nitromusk Analysis

experimental_workflow cluster_sampling Sample Collection cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing water Water Sample spe Solid-Phase Extraction (SPE) water->spe Water sludge Sludge/Sediment ase Accelerated Solvent Extraction (ASE) sludge->ase Solid Matrices biota Biota Sample homogenization Homogenization & Lipid Removal biota->homogenization Biological Tissues gcms Gas Chromatography-Mass Spectrometry (GC-MS) spe->gcms ase->gcms homogenization->gcms quantification Quantification & Reporting gcms->quantification endocrine_disruption cluster_cell Target Cell ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Estrogenic Response Transcription->Response Nitromusk Musk Xylene / this compound Nitromusk->ER Binds to (agonist) Estradiol 17β-Estradiol (Natural Hormone) Estradiol->ER Binds to pgp_inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Xenobiotic_out Xenobiotics Pgp->Xenobiotic_out Efflux ADP ADP + Pi Pgp->ADP Xenobiotic_in Xenobiotics (e.g., pollutants, drugs) Xenobiotic_in->Pgp Binds to Nitromusk Nitromusk Nitromusk->Pgp Inhibits ATP ATP ATP->Pgp Energy Source

References

An In-depth Technical Guide on the Olfactory Properties and Odor Threshold of Musk Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musk ketone (4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone) is a synthetic nitro-musk, historically prized in the fragrance industry for its powerful and tenacious musky odor. Despite restrictions on its use due to environmental and health considerations, it remains a crucial reference compound for olfaction research and the development of new musk odorants. This technical guide provides a comprehensive overview of the olfactory properties of this compound, its odor threshold in different media, detailed experimental protocols for its sensory evaluation, and an outline of the known olfactory signaling pathway.

Olfactory Properties of this compound

This compound possesses a complex and highly recognizable odor profile. Its scent is predominantly characterized as:

  • Musky: A rich, warm, and animalic aroma reminiscent of natural deer musk.

  • Sweet: Possessing a distinct sweetness that contributes to its pleasantness.

  • Powdery: A soft, dry, and slightly floral nuance.

  • Tenacious: Exhibiting remarkable longevity and persistence, making it an excellent fixative in fragrance compositions.

Due to these characteristics, this compound has been extensively used as a base note in perfumes, providing depth and a long-lasting impression.

Odor Threshold of this compound

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. This value is a critical parameter in understanding the potency of an odorant.

Data Presentation
MediumOdor Detection ThresholdMethod of Determination
Air0.1 ng/LNot specified in the available search results.
WaterData not available in search resultsNot applicable
In-vitro Receptor Activity (EC50)
Human Olfactory Receptor OR5AN10.79 µMLuciferase reporter assay in HEK293 cells
Mouse Olfactory Receptor MOR215-12.9 µMLuciferase reporter assay in HEK293 cells

Note: The EC50 values represent the concentration of this compound required to elicit a half-maximal response from the specified olfactory receptor in a laboratory setting. While not a direct measure of the perceptual odor threshold in humans, it provides a valuable indication of the compound's potency at the receptor level.

Experimental Protocols

Determination of Odor Threshold in Water (Sensory Analysis)

While a specific odor threshold for this compound in water is not available in the provided search results, a detailed protocol for its determination can be outlined based on established methodologies such as ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."

Objective: To determine the concentration at which a statistically significant portion of a sensory panel can detect the presence of this compound in water.

Materials:

  • This compound (high purity)

  • Odor-free, purified water (e.g., reverse osmosis or specially filtered)

  • Glass flasks or bottles with airtight closures

  • Pipettes and other calibrated volumetric glassware

  • Sensory panel of at least 10-15 trained assessors, screened for their olfactory acuity and lack of specific anosmia to musk compounds.

Procedure:

  • Stock Solution Preparation:

    • Due to the low water solubility of this compound (0.6365 mg/L), a stock solution should be prepared by first dissolving a precise weight of this compound in a minimal amount of a suitable, odor-free solvent (e.g., ethanol) before diluting with odor-free water to a known concentration. The final concentration of the co-solvent should be below its own odor threshold.

  • Ascending Concentration Series:

    • Prepare a series of dilutions of the stock solution in odor-free water. A geometric progression (e.g., a factor of 2 or 3 between successive concentrations) is recommended. The series should span a range from well below the expected threshold to a concentration that is clearly detectable by most panelists.

  • Sample Presentation (Forced-Choice Method):

    • For each panelist and at each concentration level, present three samples in opaque, coded containers. Two of the samples will contain only odor-free water (blanks), and one will contain the this compound dilution. This is known as a "triangle test."

    • The order of presentation of the samples should be randomized for each trial.

  • Panelist Evaluation:

    • Instruct each panelist to sniff the headspace of each sample and identify the one that is different from the other two.

    • Even if a panelist is not certain, they must make a choice.

    • Provide an adequate rest period between each concentration level to prevent olfactory fatigue.

  • Data Analysis:

    • For each panelist, the individual threshold is typically defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.

    • The group threshold is then calculated as the geometric mean of the individual thresholds.

    • Statistical analysis (e.g., using binomial tables) should be performed to ensure the results are statistically significant.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique to identify the specific odor-active compounds in a complex mixture. While this compound is a single compound, GC-O can be used to confirm its odor character and retention time.

Objective: To characterize the odor of this compound as it elutes from a gas chromatograph.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • An olfactometry port (sniffing port) that splits the column effluent, allowing a portion to be directed to the detector and the other to a trained sensory assessor.

  • A suitable capillary column (e.g., a non-polar or semi-polar column like DB-5 or DB-WAX).

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethanol).

  • GC Conditions:

    • Set the GC parameters (injector temperature, oven temperature program, carrier gas flow rate) to achieve good chromatographic separation.

    • A typical starting point for the oven temperature program could be an initial temperature of 50-60°C, held for a few minutes, followed by a ramp up to 250-280°C.

  • Olfactometry:

    • A trained assessor sniffs the effluent from the olfactometry port throughout the GC run.

    • The assessor records the time at which any odor is detected and provides a detailed description of the odor's character.

    • The intensity of the odor can also be rated on a predefined scale.

  • Data Correlation:

    • The retention time of the detected odor is correlated with the peak on the chromatogram from the FID or MS detector.

    • For this compound, a single, distinct musky, sweet, and powdery odor should be detected at its characteristic retention time.

Olfactory Signaling Pathway

The perception of this compound begins with its interaction with a specific olfactory receptor in the nasal cavity.

Key Steps:

  • Binding to Olfactory Receptor: this compound binds to the human olfactory receptor OR5AN1 , a G-protein coupled receptor (GPCR) located on the cilia of olfactory sensory neurons.

  • G-Protein Activation: This binding event causes a conformational change in the OR5AN1 receptor, leading to the activation of a heterotrimeric G-protein (specifically, the Gαolf subunit).

  • Adenylate Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylate cyclase III.

  • cAMP Production: Adenylate cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The opening of CNG channels allows for an influx of cations (primarily Ca2+ and Na+), causing depolarization of the olfactory sensory neuron. If this depolarization reaches the threshold, an action potential is generated.

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and ultimately perceived as the characteristic scent of this compound.

Mandatory Visualizations

Experimental_Workflow_Odor_Threshold cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Dilutions Create Ascending Concentration Series Stock->Dilutions Dilute Presentation Present Samples (Triangle Test) Dilutions->Presentation Test Samples Evaluation Panelist Identifies Odd Sample Presentation->Evaluation Individual_Threshold Determine Individual Thresholds Evaluation->Individual_Threshold Collect Responses Group_Threshold Calculate Group Threshold (Geometric Mean) Individual_Threshold->Group_Threshold

Caption: Workflow for determining the odor threshold of this compound using a forced-choice ascending concentration series method.

Olfactory_Signaling_Pathway Musk_Ketone This compound OR5AN1 OR5AN1 (Olfactory Receptor) Musk_Ketone->OR5AN1 Binds G_Protein G-protein (Gαolf) OR5AN1->G_Protein Activates AC Adenylate Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Depolarization Depolarization (Ca²⁺/Na⁺ influx) CNG_Channel->Depolarization Leads to Action_Potential Action Potential Depolarization->Action_Potential Generates Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain Transmits

Caption: Simplified signaling pathway for the perception of this compound.

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Musk Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musk ketone (4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone) is a synthetic nitro-musk, historically prized in the fragrance industry for its persistent, warm, and powdery musk scent.[1][2] Despite its desirable olfactory properties, concerns over its environmental persistence, bioaccumulation potential, and toxicological profile have led to restrictions on its use in many regions.[3][4] This technical guide provides a comprehensive overview of the chemical stability of this compound and its degradation under various environmental and laboratory conditions. It is intended to serve as a resource for researchers, scientists, and professionals in drug development and environmental science who are investigating the fate and impact of this compound.

Chemical Stability

This compound is a crystalline powder that is chemically stable under standard ambient conditions.[5] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote its degradation.[5] Its stability also makes it a persistent environmental pollutant.[6][7]

Degradation Pathways

The degradation of this compound can occur through several pathways, including photolysis, biodegradation, and chemical oxidation. Hydrolysis is not considered a significant degradation pathway for ketones under typical environmental conditions.[8]

Photolysis

Photodegradation is a significant abiotic degradation pathway for this compound, particularly in the presence of sunlight. The photoreaction is initiated by the absorption of UV light by the nitro groups, leading to an electronically excited state. This excited nitro group can then intramolecularly attack an adjacent tert-butyl group, initiating a cascade of reactions that result in a variety of photoproducts.[3]

Identified Photodegradation Products Include:

  • Cyclization products

  • An amino derivative

  • A ring expansion product

Photolysis_Pathway MuskKetone This compound ExcitedState Excited State (Nitro Group) MuskKetone->ExcitedState UV Light (hν) Intermediates Reactive Intermediates (e.g., Indolenin-1-oxide) ExcitedState->Intermediates Intramolecular Attack Cyclization Cyclization Products Intermediates->Cyclization AminoDerivative Amino Derivative Intermediates->AminoDerivative RingExpansion Ring Expansion Product Intermediates->RingExpansion Biodegradation_Pathway MuskKetone This compound AminoMuskKetone 2-Amino-Musk Ketone MuskKetone->AminoMuskKetone Nitroreductase Enzymes (Microbial Reduction) FurtherDegradation Further Degradation (Slow) AminoMuskKetone->FurtherDegradation

References

Thermochemical and Combustion Profile of Musk Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musk ketone (4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone) is a synthetic nitroaromatic compound historically used as a fragrance ingredient in a variety of consumer products. Its chemical structure, characterized by a substituted benzene ring with two nitro groups and a ketone functional group, places it in a class of compounds with notable energetic properties. A thorough understanding of its thermochemical data and combustion behavior is crucial for safety assessment, environmental impact analysis, and potential applications in various fields, including the study of energetic materials.

This technical guide provides a summary of the available physicochemical properties of this compound. Due to the absence of specific experimental thermochemical data in the current literature, this document outlines detailed, generalized experimental protocols for bomb calorimetry, thermogravimetric analysis (TGA), and differential thermal analysis (DTA). These protocols are based on established methodologies for the analysis of nitroaromatic compounds and serve as a practical framework for researchers seeking to determine these properties. To further aid in experimental design, thermochemical data for structurally similar compounds, such as dinitrotoluene isomers, are presented as a reference.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and the design of analytical procedures.

PropertyValue
Chemical Formula C₁₄H₁₈N₂O₅
Molecular Weight 294.31 g/mol
Appearance Light yellow crystalline powder
Melting Point 133.5-136.5 °C
Boiling Point Decomposes at 250–300 °C
CAS Number 81-14-1

Thermochemical Data of Structurally Related Compounds

CompoundEnthalpy of Formation (ΔfH°solid) (kJ/mol)Enthalpy of Combustion (ΔcH°solid) (kJ/mol)
2,4-Dinitrotoluene -40-3560 ± 30

Data sourced from the NIST Chemistry WebBook for Benzene, 1-methyl-2,4-dinitro-[1].

Experimental Protocols for Thermochemical and Combustion Analysis

The following sections detail standardized experimental procedures for determining the key thermochemical properties of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples. The procedure involves the complete combustion of a sample in a high-pressure oxygen environment and measuring the resultant temperature change in a surrounding water bath.

Experimental Workflow:

cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis p1 Weigh this compound Sample p2 Press into a Pellet p1->p2 p3 Weigh Fuse Wire p2->p3 b1 Place Pellet in Crucible b2 Attach Fuse Wire b1->b2 b3 Seal Bomb b2->b3 b4 Pressurize with Oxygen b3->b4 c1 Place Bomb in Calorimeter b4->c1 c2 Equilibrate Temperature c1->c2 c3 Ignite Sample c2->c3 c4 Record Temperature Rise c3->c4 a1 Correct for Fuse Wire & Acid Formation c4->a1 a2 Calculate Heat of Combustion a1->a2

Caption: Workflow for Bomb Calorimetry.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of this compound.

    • Compress the powdered sample into a pellet using a pellet press.

    • Accurately weigh a piece of fuse wire (e.g., nickel-chromium).

  • Bomb Assembly:

    • Place the this compound pellet into the sample crucible within the bomb.

    • Secure the fuse wire to the electrodes, ensuring it is in contact with the sample pellet.

    • Carefully seal the bomb.

    • Pressurize the bomb with high-purity oxygen to approximately 30 atm.

  • Calorimetric Measurement:

    • Submerge the sealed bomb in a known volume of water in the calorimeter bucket.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample by passing an electric current through the fuse wire.

    • Record the temperature of the water at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis:

    • Determine the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Calibrate the calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.

    • Apply corrections for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen and the nitro groups of the sample.

    • Calculate the gross heat of combustion (at constant volume) and subsequently the standard enthalpy of combustion (at constant pressure).

Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA and DTA are thermal analysis techniques used to characterize the decomposition and thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference.

Experimental Workflow:

cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_data Data Acquisition & Analysis s1 Calibrate TGA/DTA s2 Set Atmosphere (e.g., N2) s1->s2 s3 Program Temperature Ramp s2->s3 m3 Initiate Heating Program s3->m3 m1 Weigh this compound into Crucible m2 Place Sample and Reference in Furnace m1->m2 m2->m3 d1 Record Mass Loss (TGA) m3->d1 d2 Record Temp. Difference (DTA) m3->d2 d3 Identify Decomposition Temperatures d1->d3 d2->d3 d4 Determine Kinetic Parameters d3->d4

Caption: Workflow for TGA and DTA Analysis.

Detailed Methodology:

  • Instrument Preparation:

    • Calibrate the TGA/DTA instrument for temperature and mass using appropriate standards.

    • Select the desired atmosphere (e.g., inert nitrogen or argon, or an oxidative atmosphere like air) and set the flow rate.

    • Program the desired heating rate (e.g., 5, 10, or 20 °C/min) and the final temperature.

  • Sample Preparation and Loading:

    • Accurately weigh a small amount of this compound (typically 2-10 mg) into a crucible (e.g., alumina or platinum).

    • Place the sample crucible and an empty reference crucible into the instrument's furnace.

  • Analysis:

    • Initiate the temperature program.

    • The instrument will record the sample's mass and the temperature difference between the sample and the reference as a function of the furnace temperature.

  • Data Interpretation:

    • The TGA curve (mass vs. temperature) will indicate the onset and completion temperatures of decomposition, as well as the mass loss associated with each step.

    • The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rate.

    • The DTA curve will show endothermic peaks (e.g., for melting) and exothermic peaks (e.g., for decomposition), providing information on the energetics of these transitions.

    • By performing the analysis at multiple heating rates, kinetic parameters such as the activation energy of decomposition can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound and outlines the necessary experimental protocols for a comprehensive thermochemical and combustion analysis. While specific experimental thermochemical data for this compound remains to be determined, the methodologies and comparative data presented herein offer a robust framework for researchers to conduct these critical investigations. The provided workflows and detailed procedures for bomb calorimetry, TGA, and DTA will enable the generation of reliable data, contributing to a safer and more complete understanding of this nitroaromatic compound.

References

Methodological & Application

Application Note: Analysis of Musk Ketone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive overview and detailed protocol for the analysis of musk ketone, a synthetic nitro musk, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a common fragrance ingredient in personal care products and is of environmental interest due to its potential for bioaccumulation. This document outlines sample preparation, GC-MS instrumental conditions, and data analysis for the accurate quantification of this compound, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Synthetic musks, including nitro musks like this compound, are extensively used as fragrance enhancers and fixatives in a wide array of consumer products such as perfumes, lotions, and detergents.[1][2] Their widespread use has led to their presence in various environmental compartments, raising concerns about their persistence and potential ecological impact. Consequently, robust and sensitive analytical methods are crucial for monitoring their levels in different samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of synthetic musks due to its high resolution and sensitivity.[3][4] This application note details a validated GC-MS method for the determination of this compound.

Experimental Workflow

The overall experimental workflow for the analysis of this compound by GC-MS involves sample preparation, instrumental analysis, and data processing. The specific sample preparation method will vary depending on the matrix being analyzed.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Cream, Perfume) Extraction Extraction (LLE, SPE, SPME) Sample->Extraction Cleanup Clean-up/Purification (e.g., dSPE, SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Determination of Nitromusks in Cosmetic Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitromusks are a class of synthetic fragrances that have been widely used in a variety of consumer products, including perfumes, lotions, and detergents. Due to their persistence and potential for bioaccumulation, regulatory bodies have restricted the use of several nitromusks. Consequently, sensitive and reliable analytical methods are required for monitoring their presence in cosmetic and personal care products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of five common nitromusks: Musk Ketone, Musk Xylene, Musk Ambrette, Musk Moskene, and Musk Tibetene.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Isopropanol, analytical standards of this compound, Musk Xylene, Musk Ambrette, Musk Moskene, and Musk Tibetene.

  • Sample Preparation: Ultrasonic bath, vortex mixer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., LC-Alumina-N).

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each nitromusk standard in methanol to a final volume of 10 mL.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions with methanol to obtain a mixed standard solution containing 10 µg/mL of each nitromusk.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working standard mixture with the mobile phase to concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.

2. Sample Preparation (for Cream and Lotion Matrices)

This protocol is adapted from a method for the analysis of synthetic musks in cream.[1]

  • Sample Weighing: Accurately weigh 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of a water/isopropanol mixture (1:1, v/v). Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath. Follow this with mechanical shaking for 10 minutes.

  • Supported Liquid Extraction (SLE): The resulting mixture can be further purified using an SLE cartridge.

  • Solid-Phase Extraction (SPE) Cleanup: For further cleanup, an LC-Alumina-N SPE cartridge can be used. Condition the cartridge with an appropriate solvent, load the extract, wash with a non-interfering solvent, and elute the nitromusks with a suitable elution solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Method

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 60% B

    • 26-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm. The absorption maximum for musk ambrette is at 264 nm, and for moskene at 253 nm.[2] A wavelength of 254 nm provides a good compromise for the simultaneous detection of various nitromusks.

Data Presentation

The following table summarizes the quantitative data for the analysis of nitromusks. Please note that the LOD, LOQ, and recovery data are based on a validated GC-MS method for the analysis of seven synthetic musks in cream, and serve as a reference for the expected performance of a well-optimized HPLC method.[1]

AnalyteRetention Time (min) (Estimated)LOD (ng/g)[1]LOQ (ng/g)[1]Recovery (%) at 100 ng/g Spike[1]
Musk Ambrette10.50.150.4985.6 - 109
Musk Tibetene12.2--85.6 - 109
Musk Moskene13.8--85.6 - 109
This compound15.10.250.8385.6 - 109
Musk Xylene16.90.321.0685.6 - 109

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample 1. Weigh Sample extraction 2. Ultrasonic Extraction sample->extraction Add Extraction Solvent cleanup 3. SPE Cleanup extraction->cleanup Purify Extract reconstitution 4. Reconstitution cleanup->reconstitution Evaporate & Dissolve filtration 5. Filtration reconstitution->filtration Remove Particulates injection 6. Injection filtration->injection separation 7. Chromatographic Separation injection->separation Mobile Phase detection 8. UV Detection separation->detection Eluted Analytes quantification 9. Quantification detection->quantification Chromatogram

Caption: Experimental workflow for nitromusk analysis.

logical_relationship Nitromusk Analysis Nitromusk Analysis HPLC Method HPLC Method Nitromusk Analysis->HPLC Method Requires Sample Matrix Sample Matrix Sample Matrix->Nitromusk Analysis Influences Data Quality Data Quality HPLC Method->Data Quality Determines Data Quality->Nitromusk Analysis Validates

References

Application Notes and Protocols: Musk Ketone as a Tracer for Wastewater Contamination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musk ketone, a synthetic nitro musk, has been widely used as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[1][2][3][4] Due to its widespread use and subsequent release into wastewater streams, this compound has become a significant chemical marker for tracking wastewater contamination in various environmental compartments.[1][5][6][7] Its persistence in the environment and potential for bioaccumulation make it a subject of environmental monitoring and risk assessment.[4][8][9] This document provides detailed application notes and experimental protocols for the use of this compound as a tracer for wastewater contamination, intended for researchers, scientists, and professionals in related fields.

Data Presentation: Quantitative Analysis of this compound in Wastewater

The following table summarizes quantitative data on this compound concentrations found in wastewater samples from various studies. This data is crucial for understanding the typical concentration ranges and the effectiveness of wastewater treatment processes in removing this compound.

Sample TypeConcentration RangeRemoval Efficiency (%)Reference
Wastewater Influent90.33 ng/L-[5]
Wastewater Effluent40.55 ng/L39.07%[5]
Wastewater Influent6.756 µg/L (as total SMFs)-[1]
Wastewater Effluent2.945 µg/L (as total SMFs)58.5% for HHCB, 56.8% for AHTN, 38.1% for MK[1]
Wastewater Influent0.40–15 µg/L (as total SMCs)-[7][10]
Wastewater Effluent0.007–6.0 µg/L (as total SMCs)Up to ~100% (plant dependent)[7][10]

SMFs: Synthetic Musk Fragrances; SMCs: Synthetic Musk Compounds; HHCB, AHTN: other synthetic musks; MK: this compound.

Experimental Protocols

Sample Collection and Preparation

Accurate quantification of this compound in environmental samples is highly dependent on the collection and preparation methodology. The following protocols are based on established methods for the extraction and cleanup of this compound from aqueous matrices.[2][11][12]

Protocol 1A: Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction of this compound from wastewater and surface water samples.

Materials:

  • SPE cartridges (e.g., C18, Oasis HLB)

  • Vacuum manifold

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Nitrogen evaporator

  • Glass sample bottles (1 L, amber)

  • Glass fiber filters (0.7 µm)

Procedure:

  • Sample Collection: Collect 1 L water samples in pre-cleaned amber glass bottles.

  • Filtration: Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 30-60 minutes.

  • Elution: Elute the retained analytes from the cartridge by passing 10 mL of a dichloromethane:n-hexane (1:1, v/v) mixture.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Protocol 1B: Liquid-Liquid Extraction (LLE) for Water Samples

LLE is a classic method for extracting organic compounds from aqueous samples.[2]

Materials:

  • Separatory funnel (2 L)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator or nitrogen evaporator

  • Glass sample bottles (1 L, amber)

Procedure:

  • Sample Collection: Collect 1 L water samples in pre-cleaned amber glass bottles.

  • Extraction:

    • Transfer the 1 L water sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer into a flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh 60 mL portions of dichloromethane, combining all organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common analytical technique for the quantification of this compound in environmental samples due to its high sensitivity and selectivity.[11][13][14]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, HP-5MS; 30 m x 0.25 mm ID x 0.25 µm film thickness)[11][14]

GC-MS Conditions:

ParameterCondition
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 60°C (hold 2 min), ramp at 10°C/min to 200°C (hold 10 min), ramp at 10°C/min to 280°C (hold 12 min)[2]
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitoring Ions (m/z) 279, 294, 191[11][14]

Quantification: Quantification is typically performed using an external standard calibration curve. Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards using the same GC-MS method as the samples and construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the samples can then be determined from this curve.

Visualizations

The following diagrams illustrate the experimental workflow for this compound analysis and its logical pathway as a wastewater tracer.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis SampleCollection 1. Wastewater Sample Collection (1L) Filtration 2. Filtration (0.7 µm filter) SampleCollection->Filtration Extraction 3. Extraction Filtration->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Method A LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Method B Concentration 4. Concentration (to 1 mL) SPE->Concentration LLE->Concentration GCMS 5. GC-MS Analysis (SIM Mode) Concentration->GCMS Data 6. Data Acquisition and Quantification GCMS->Data

Caption: Experimental workflow for this compound analysis in wastewater.

Wastewater_Tracer_Pathway ConsumerProducts Consumer Products (Perfumes, Detergents) Wastewater Domestic & Industrial Wastewater ConsumerProducts->Wastewater Discharge WWTP Wastewater Treatment Plant (WWTP) Wastewater->WWTP Influent Effluent Treated Effluent (Aquatic Environment) WWTP->Effluent Discharge to Surface Water Sludge Sewage Sludge WWTP->Sludge Sorption Bioaccumulation Bioaccumulation (Aquatic Organisms) Effluent->Bioaccumulation Sediment Sediment Accumulation Effluent->Sediment Soil Soil Application (Sludge Disposal) Sludge->Soil

Caption: Environmental pathway of this compound from consumer use to environmental compartments.

Conclusion

This compound serves as a reliable chemical tracer for wastewater contamination due to its widespread use, persistence, and well-established analytical methods for its detection. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their environmental monitoring and research activities. The provided workflows and pathway diagrams offer a clear visual representation of the processes involved in its analysis and its fate in the environment. Continuous monitoring of this compound is essential for assessing the impact of wastewater on aquatic ecosystems and for evaluating the effectiveness of wastewater treatment technologies.[2]

References

Application Notes and Protocols for Studying Musk Ketone Bioaccumulation in Aquatic Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musk ketone is a synthetic nitro musk widely used as a fragrance ingredient in a variety of personal care products and detergents. Due to its extensive use and persistence, this compound is frequently detected in aquatic environments. Its lipophilic nature raises concerns about its potential to bioaccumulate in aquatic organisms, posing a risk to the organisms themselves and to higher trophic levels, including humans.[1][2] Understanding the dynamics of this compound bioaccumulation is crucial for environmental risk assessment and regulatory decision-making.

These application notes provide an overview of the methodologies used to study the bioaccumulation of this compound in aquatic organisms, focusing on experimental design, analytical techniques, and the interpretation of results. Detailed protocols, data presentation formats, and visualizations of relevant biological pathways are included to guide researchers in this field.

Data Presentation: Bioaccumulation of this compound in Aquatic Organisms

The bioaccumulation of this compound can be quantified using several key metrics, including the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and kinetic parameters such as uptake and elimination rates.

Bioconcentration Factor (BCF): The BCF is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state, where uptake is primarily from the water.

Bioaccumulation Factor (BAF): The BAF is a broader measure that considers uptake from all environmental sources, including water, diet, and sediment. It is the ratio of the chemical concentration in the organism to that in the surrounding environment.

The following tables summarize available data on the bioaccumulation of this compound in various aquatic species.

Table 1: Bioaccumulation and Bioconcentration Factors of this compound in Aquatic Species

SpeciesCommon NameBCF/BAF ValueBasisReference
Various Fish Species-BAF: 60 - 1,300Field Study (WWTP effluent pond)[3]
Danio rerioZebrafishBCF: 0.9 - 5.7Field Study (Kaveri River)[3]
Various Fish Species-BCFs are generally lower than musk xyleneLaboratory and Field Studies[3]

Note: BCF and BAF values can vary significantly depending on factors such as species, lipid content, and environmental conditions.[3]

Table 2: Toxicological Data for this compound in Zebrafish (Danio rerio)

EndpointValueExposure DurationLife StageReference
No Observed Effect Concentration (NOEC)10 µg/L-Embryo/Larvae[1][2]
Lowest Observed Effect Concentration (LOEC)33 µg/L-Embryo/Larvae[1][2]
Reproductive EffectsDose-dependent reduction in fecundity8 weeksAdult Females[1][2]
Developmental EffectsDecreased early life-stage survival> 10 µg/L exposureEmbryo/Larvae[1]
Endocrine DisruptionSignificant decrease in T4 concentrations5 daysLarvae[4]

Experimental Protocols

Protocol for Determination of Bioconcentration Factor (BCF) in Fish (Adapted from OECD Guideline 305)

This protocol outlines a flow-through fish bioconcentration test, which is a standardized method to determine the BCF of a chemical.

Objective: To determine the bioconcentration factor (BCF) of this compound in a selected fish species.

Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to a constant, sublethal concentration of this compound in the water. The concentration of this compound in the fish tissue and in the water is measured at regular intervals until a steady state is reached. In the depuration phase, the fish are transferred to clean water, and the rate of elimination of this compound from their tissues is monitored.

Materials:

  • Test fish species (e.g., Zebrafish, Rainbow Trout, Fathead Minnow)

  • Flow-through aquarium system

  • This compound standard

  • Apparatus for water quality analysis (dissolved oxygen, pH, temperature)

  • Analytical instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS)

  • Solvents and reagents for sample extraction and cleanup

Procedure:

Uptake Phase:

  • Acclimate the test fish to the experimental conditions (temperature, water quality) for at least one week.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Introduce the stock solution into the flow-through system to achieve the desired constant test concentration of this compound in the water.

  • Place a group of fish into the test aquarium.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), collect a subset of fish and water samples.

  • Analyze the fish tissue and water samples for this compound concentration using a validated analytical method (see Protocol 2).

  • Continue the uptake phase until the concentration of this compound in the fish reaches a plateau (steady state), typically for 28 days.

Depuration Phase:

  • After the uptake phase, transfer the remaining fish to an identical aquarium with clean, this compound-free water.

  • Continue to collect fish samples at regular intervals (e.g., 1, 2, 4, 7, 14 days) during the depuration phase.

  • Analyze the fish tissue for this compound concentration.

Data Analysis:

  • The steady-state BCF (BCFss) is calculated as the ratio of the this compound concentration in the fish (Cf) to the concentration in the water (Cw) at steady state: BCFss = Cf / Cw

  • The kinetic BCF (BCFk) can be calculated from the uptake rate constant (k1) and the elimination rate constant (k2): BCFk = k1 / k2

Protocol for Analysis of this compound in Fish Tissue by GC-MS

This protocol describes a method for the extraction, cleanup, and quantification of this compound in fish tissue samples.[5][6][7]

Objective: To accurately quantify the concentration of this compound in fish tissue.

Principle: this compound is extracted from the homogenized fish tissue using an organic solvent. The extract is then cleaned up to remove interfering substances, such as lipids, before being analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode for sensitive and selective detection.

Materials:

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Acetonitrile (containing 1% acetic acid)

  • Clean-up sorbents (e.g., PSA, C18, graphitized carbon)

  • This compound analytical standard

  • Internal standard

Procedure:

Sample Preparation and Extraction:

  • Homogenize a known weight of fish tissue.

  • Extract the homogenized tissue with acetonitrile (containing 1% acetic acid).

  • Vortex and sonicate the sample to ensure efficient extraction.

  • Centrifuge the sample to separate the solid and liquid phases.

  • Collect the supernatant (acetonitrile extract).

Extract Cleanup (Dispersive Solid Phase Extraction - dSPE):

  • Add a mixture of clean-up sorbents (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences, and graphitized carbon to remove pigments) to the acetonitrile extract.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the sorbents.

  • Collect the cleaned-up supernatant.

GC-MS Analysis:

  • Concentrate the cleaned-up extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • Inject an aliquot of the sample into the GC-MS system.

  • Operate the GC-MS in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of this compound.

  • Quantify the this compound concentration using a calibration curve prepared from analytical standards.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a fish bioconcentration study.

G cluster_prep Preparation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Data Analysis acclimation Acclimation of Test Organisms test_solution Preparation of this compound Test Solution exposure Exposure to this compound test_solution->exposure sampling_uptake Periodic Sampling of Fish and Water exposure->sampling_uptake transfer Transfer to Clean Water exposure->transfer analysis_uptake Analysis of this compound Concentration sampling_uptake->analysis_uptake calculation Calculation of BCF, k1, k2 analysis_uptake->calculation sampling_depuration Periodic Sampling of Fish transfer->sampling_depuration analysis_depuration Analysis of this compound Concentration sampling_depuration->analysis_depuration analysis_depuration->calculation

Caption: General workflow for a fish bioconcentration study.

Signaling Pathway: this compound and the Hypothalamic-Pituitary-Thyroid (HPT) Axis in Zebrafish

This compound has been shown to act as an endocrine disruptor, particularly affecting the thyroid system in fish.[4][8] The following diagram illustrates the potential mechanism of this compound's interference with the Hypothalamic-Pituitary-Thyroid (HPT) axis in zebrafish larvae.

HPT_Axis cluster_pituitary Pituitary Gland cluster_thyroid Thyroid Gland cluster_liver Liver hypothalamus Hypothalamus pituitary Pituitary hypothalamus->pituitary thyroid Thyroid Follicles pituitary->thyroid TSHβ (+) liver Liver thyroid->liver T4 T4 liver->thyroid musk_ketone This compound musk_ketone->hypothalamus musk_ketone->thyroid Upregulates nis, dio2 musk_ketone->liver Downregulates ugt1ab (T4 metabolism) T4->hypothalamus Negative Feedback (-) T4->pituitary Negative Feedback (-)

Caption: this compound's disruption of the HPT axis in zebrafish.

Pathway Description: In the normal HPT axis of zebrafish, the hypothalamus releases corticotropin-releasing hormone beta (CRHβ), which stimulates the pituitary to release thyroid-stimulating hormone beta (TSHβ). TSHβ then acts on the thyroid follicles to produce thyroxine (T4). T4 can be converted to the more active form, triiodothyronine (T3), in peripheral tissues like the liver by deiodinases (e.g., DIO2). T4 and T3 exert negative feedback on the hypothalamus and pituitary to maintain hormonal balance.

This compound exposure can disrupt this delicate balance.[4][8] Studies have shown that this compound can lead to an upregulation of crhβ gene expression in the hypothalamus. It can also upregulate the expression of the sodium-iodide symporter (nis) and deiodinase 2 (dio2) in the thyroid. Furthermore, it can downregulate ugt1ab, a gene involved in the metabolism and clearance of T4 in the liver. This disruption can ultimately lead to a decrease in overall T4 levels in the organism.[4]

References

Application Notes and Protocols: Musk Ketone in Fragrance Formulation and Fixation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musk ketone is a synthetic nitro-musk, historically prized in perfumery for its persistent, warm, and powdery musk aroma.[1][2] Chemically known as 1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone, it has been a cornerstone in creating classic and sophisticated fragrance profiles.[1] Its primary functions in fragrance formulation are to act as a base note, providing depth and warmth, and as a fixative, to prolong the scent's longevity by reducing the volatility of other fragrance components.[3][4][5] These notes provide an overview of its application, quantitative data, and detailed protocols for its evaluation in fragrance formulations.

NOTE: The use of this compound in cosmetics is restricted in some regions due to regulatory concerns regarding its bioaccumulation and potential environmental impact.[1][6] Researchers and formulators must adhere to the latest guidelines from regulatory bodies such as the International Fragrance Association (IFRA) and local governmental regulations.[6][7]

Physicochemical and Olfactory Properties

This compound's utility in fragrance is rooted in its distinct chemical and sensory characteristics.

PropertyValueReference
Chemical Formula C₁₄H₁₈N₂O₅[1]
Molecular Weight 294.30 g/mol [1][8]
Appearance White to pale yellow crystalline powder[3][6]
Odor Profile Sweet, musky, warm, powdery, with a mild animalic nuance[1][3][9]
Odor Strength High[1]
Substantivity on Smelling Strip 600 hours[10]
Melting Point 135-139 °C[6][8]
Boiling Point 265 °C[6]
Vapor Pressure < 0.001 Pa[6]
Water Solubility Insoluble[3]
Log P (Octanol/Water Partition Coefficient) 4.2 - 4.3[1][6]

Application in Fragrance Formulation

This compound is a versatile ingredient that blends well with a variety of fragrance families.

Typical Usage Levels in Fragrance Concentrate: [6][9]

ApplicationConcentration Range (%)
Fine Fragrance (e.g., Perfume, Eau de Parfum)1.0 - 10.0+
Eau de Toilette0.5 - 5.0
Soaps and Detergents0.1 - 2.0
Creams and Lotions0.05 - 1.0

Blending and Accord Development:

This compound serves as an excellent foundation for powdery, floral, and oriental fragrances.[1][3] It effectively enhances the warmth and sweetness of floral notes when paired with ingredients like methyl ionones, cinnamic alcohol, and benzyl salicylate.[1] Its powdery character is particularly useful in creating soft, skin-like accords. Due to its high substantivity, even trace amounts can significantly improve the longevity of a fragrance.[6]

Experimental Protocols

Protocol 1: Evaluation of Fixative Effect using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the effect of this compound on the evaporation rate of more volatile fragrance ingredients.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • Sealed headspace vials (20 mL)

  • Fragrance formulation with and without this compound

  • A blend of volatile top and middle note fragrance ingredients (e.g., citrus oils, floral esters)

  • Ethanol (perfumer's grade)

  • Filter paper or smelling strips

Methodology:

  • Sample Preparation:

    • Prepare a control fragrance solution containing a blend of top and middle note ingredients in ethanol.

    • Prepare a test fragrance solution with the same composition as the control, but with the addition of a specific concentration of this compound (e.g., 2%).

  • Application:

    • Apply a precise amount (e.g., 100 µL) of the control and test solutions to separate filter papers.

    • Place each filter paper into a headspace vial and seal immediately.

  • Headspace Analysis:

    • Incubate the vials in the headspace autosampler oven at a controlled temperature (e.g., 37°C to simulate skin temperature) for a set period (e.g., 15 minutes).[11]

    • Program the GC-MS with an appropriate method for separating and identifying the target volatile compounds.[12][13]

      • Column: A non-polar or mid-polar column (e.g., DB-5ms) is typically suitable.

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all compounds.[11][12]

      • MS Parameters: Scan a mass range appropriate for the expected fragrance molecules (e.g., m/z 40-400).

  • Time-Course Analysis:

    • Repeat the headspace analysis at various time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) to monitor the decrease in the concentration of the volatile compounds over time.[14][15]

  • Data Analysis:

    • Identify and quantify the peak areas of the volatile fragrance ingredients in the chromatograms for both the control and test samples at each time point.

    • Plot the peak area of each volatile compound against time for both formulations.

    • Compare the decay curves to determine the reduction in the evaporation rate in the presence of this compound.

Protocol 2: Sensory Evaluation of Fragrance Longevity on Skin

Objective: To assess the perceived longevity and intensity of a fragrance containing this compound on human skin over time.

Materials:

  • Fragrance formulations (with and without this compound)

  • A panel of trained sensory assessors (or human volunteers)[9]

  • Unscented lotion or soap for skin preparation

  • Evaluation forms or software

  • Controlled environment (odor-free, constant temperature and humidity)

Methodology:

  • Panelist Preparation:

    • Panelists should avoid using scented products for 24 hours prior to the evaluation.

    • Wash the application area (e.g., forearm) with unscented soap and water and allow it to air dry.[15]

  • Fragrance Application:

    • Apply a standardized amount of the control and test fragrances to marked areas on the panelists' forearms.

  • Sensory Evaluation:

    • At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours), panelists evaluate the intensity of the fragrance on a labeled magnitude scale (LMS) or a 0-10 point intensity scale.[4][14]

    • Panelists should also provide descriptive comments on the fragrance character at each time point.

  • Data Analysis:

    • Calculate the mean intensity scores for both the control and test fragrances at each time point.

    • Plot the mean intensity versus time to generate longevity curves.

    • Use statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in perceived intensity and longevity between the two formulations.

Visualizations

Fragrance_Formulation_and_Evaluation_Workflow cluster_Formulation Formulation Stage cluster_Evaluation Evaluation Stage cluster_Analysis Data Analysis and Refinement Concept Fragrance Concept (e.g., Floral, Oriental) Raw_Materials Raw Material Selection (Top, Middle, Base Notes) Concept->Raw_Materials Musk_Ketone Inclusion of this compound (as Fixative and Base Note) Raw_Materials->Musk_Ketone Blending Blending and Dilution (with Ethanol) Musk_Ketone->Blending GCMS Instrumental Analysis (Headspace GC-MS) Blending->GCMS Sensory Sensory Evaluation (Longevity on Skin) Blending->Sensory Stability Stability Testing (Temperature Variations) Blending->Stability Data Data Interpretation (Evaporation Rates, Intensity Scores) GCMS->Data Sensory->Data Stability->Data Refinement Formula Refinement Data->Refinement Final_Product Final Fragrance Product Data->Final_Product Refinement->Blending Iteration

Caption: Workflow for Fragrance Formulation and Evaluation.

Olfactory_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Olfactory Sensory Neuron Membrane cluster_Intracellular Intracellular Space Musk_Ketone This compound (Odorant) OR Olfactory Receptor (e.g., OR5AN1, OR1A1) A G-Protein Coupled Receptor (GPCR) Musk_Ketone->OR Binds to G_Protein G-Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization (Signal to Brain) Ion_Channel->Depolarization Leads to

Caption: Olfactory Signaling Pathway for Musk Compounds.

References

Application Note: Musk Ketone as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Musk ketone (4'-tert-butyl-2',6'-dimethyl-3',5'-dinitroacetophenone) is a synthetic nitro musk compound historically used as a fragrance ingredient in perfumes, cosmetics, and detergents to impart a musky odor and as a fixative.[1][2] Due to its widespread use, persistence, and potential for bioaccumulation, regulatory bodies and quality control laboratories monitor its presence in environmental and biological matrices.[1][2][3] High-purity this compound serves as an essential reference standard for the accurate quantification and identification of this compound in various samples.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry.

Applications

This compound reference standards are primarily utilized in:

  • Environmental Monitoring: To quantify this compound residues in water, soil, sediment, and aquatic organisms to ensure compliance with regulatory limits.[1][4][5][6]

  • Food and Drug Analysis: For the determination of this compound in food products, particularly aquatic products, and to a lesser extent in pharmaceuticals where it might be present as an excipient.[4][5]

  • Consumer Product Testing: In the quality control of fragrance products, cosmetics, and detergents to verify the concentration of this compound.[7][8][9]

  • Toxicology and Biomonitoring: To analyze its presence in human tissues, such as blood and breast milk, to assess human exposure and potential health impacts.[2]

  • Metabolite Identification: As a parent compound in studies investigating its metabolites in biological systems.[10]

Properties of this compound Reference Standard

A summary of the key physicochemical properties of a typical this compound reference standard is presented below.

PropertyValue
Chemical Name 1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone[11]
CAS Number 81-14-1[12][13]
Molecular Formula C₁₄H₁₈N₂O₅[3][12][13]
Molecular Weight 294.30 g/mol [3][12][13]
Appearance White to light yellow crystalline powder[12][14][15]
Purity ≥95% - ≥98%[12][14][16]
Melting Point 134-139 °C[12][15][17]
Solubility Soluble in acetonitrile, ethanol, benzyl benzoate; Insoluble in water[12][18]
Storage 2-8°C, protected from light[3][12][13]

Experimental Protocols

The following are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These should be adapted and validated by the end-user for their specific matrix and instrumentation.

Protocol 1: Determination of this compound by GC-MS

This protocol is suitable for the analysis of this compound in environmental and biological samples.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC or GC grade)

  • Methanol (HPLC or GC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • Internal Standard (e.g., Phenanthrene-d10)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) or QuEChERS kits

2. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile. Store at 2-8°C.

  • Intermediate Standard Solution (10 µg/mL): Dilute 10 mL of the stock solution to 100 mL with acetonitrile.

  • Working Standards (0.1 - 5.0 µg/mL): Prepare a series of working standards by further diluting the intermediate standard solution with acetonitrile. These will be used to construct the calibration curve.

3. Sample Preparation (Liquid-Liquid Extraction Example for Water Samples)

  • To 100 mL of the water sample, add a known amount of internal standard solution.

  • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile).[19]

  • Shake vigorously for 10 minutes.[19]

  • Allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction process on the aqueous layer.[19]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of acetonitrile prior to GC-MS analysis.[19]

4. GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent[20]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[6][20]
Carrier Gas Helium at a constant flow of 1 mL/min[20]
Inlet Temperature 280 °C[5]
Injection Volume 1 µL (splitless mode)[20]
Oven Program Initial temp 120°C for 10 min, ramp to 190°C at 20°C/min, then to 280°C at 8°C/min, hold for 2 min[20]
Mass Spectrometer Agilent 5977A or equivalent[20]
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C[5]
MS Quad Temp. 150 °C[5]
Acquisition Mode Selected Ion Monitoring (SIM)[4][5]
Monitoring Ions m/z 279, 294, 191[6]

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the concentration using a calibration curve generated from the working standards. The external standard method is commonly used.[4][5]

Protocol 2: Determination of this compound by HPLC

This protocol is suitable for the analysis of this compound in fragrance products and cosmetics.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[21]

2. Preparation of Standard Solutions

  • Follow the same procedure as described in the GC-MS protocol, using acetonitrile as the solvent.

3. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Instrumental Parameters

ParameterValue
HPLC System Agilent 1200 series or equivalent
Column Newcrom R1 (150 x 4.6 mm, 5 µm) or equivalent C18 column[21]
Mobile Phase Acetonitrile and water with phosphoric acid (for UV detection) or formic acid (for MS detection)[21]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis at 254 nm or Mass Spectrometer

5. Data Analysis

  • Identify and quantify the this compound peak as described in the GC-MS protocol.

Method Validation Data

The following table summarizes typical method validation data for the determination of this compound by GC-MS, as reported in the literature.

ParameterValueReference
Linear Range 1 - 50 µg/L[4][5]
Correlation Coefficient (r²) ≥ 0.999[4][5]
Limit of Detection (LOD) 0.30 µg/kg[4][5]
Recovery 91.8% - 110.6%[4][5]
Relative Standard Deviation (RSD) 2.6% - 8.4%[4][5]

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock & Working Standard Solutions A->B E GC-MS Analysis (SIM Mode) B->E C Sample Collection (e.g., Water) D Liquid-Liquid Extraction & Concentration C->D D->E F Peak Identification & Integration E->F G Quantification using Calibration Curve F->G H Final Report G->H

Caption: Workflow for this compound analysis by GC-MS.

Logical Relationship for Reference Standard Usage

Reference_Standard_Logic A High-Purity this compound Reference Standard B Accurate Stock Solution Preparation A->B ensures C Calibration Curve Generation B->C enables D Sample Analysis (GC-MS or HPLC) C->D is used for E Accurate & Reliable Quantification of this compound in Samples D->E leads to

References

Application Note: Analysis of Musk Ketone and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Musk ketone is a synthetic nitro musk compound widely used as a fragrance ingredient in cosmetics, detergents, and personal care products.[1][2] Due to its lipophilic nature and resistance to degradation, this compound can bioaccumulate in fatty tissues and has been detected in various environmental and biological samples, including human adipose tissue and breast milk.[2][3] The primary metabolic pathway for this compound in biological systems involves the reduction of one of its nitro groups to an amino group, forming metabolites such as 2-amino-musk ketone.[4][5] Monitoring the parent compound and its metabolites is crucial for assessing human exposure, understanding its toxicokinetics, and evaluating potential health risks, as this compound has been identified as a potent inducer of phase I enzymes.[1][2]

This document provides detailed protocols for the extraction and quantification of this compound and its primary amino metabolite from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for this purpose.[6][7]

Detailed Experimental Protocols

Protocol 1: Determination of this compound and its Metabolites by GC-MS with Dispersive Solid-Phase Extraction (dSPE)

This protocol is adapted for the analysis of this compound in biological matrices such as aquatic products, and can be modified for plasma, serum, or tissue homogenates.[6][8]

1. Principle

The target analytes are extracted from the biological matrix into an organic solvent (acetonitrile). Co-extracted interfering substances such as lipids and pigments are then removed using a dSPE cleanup step with a combination of sorbents. The final, cleaned extract is analyzed by GC-MS in Selected Ion Monitoring (SIM) mode for sensitive and selective quantification.[6]

2. Materials and Reagents

  • Solvents: Acetonitrile (ACN) and Hexane (HPLC or pesticide residue grade).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Acetic acid (glacial).

  • dSPE Sorbents: Primary Secondary Amine (PSA), C18, and Graphitized Carbon Black (GCB).[6]

  • Standards: Certified reference standards of this compound and 2-amino-musk ketone.

  • Internal Standard (IS): d15-Musk xylene or a similar isotopically labeled compound.[9]

  • Sample Tubes: 15 mL and 2 mL polypropylene centrifuge tubes.

3. Sample Preparation & Extraction

  • Weigh 1-2 g of the homogenized biological sample (e.g., tissue, plasma) into a 15 mL centrifuge tube.

  • Add 5 mL of acetonitrile containing 1% acetic acid.[6]

  • If using an internal standard, spike the sample with a known amount of IS at this stage.

  • Add 1 g of NaCl and 2 g of anhydrous MgSO₄ to induce phase separation and facilitate extraction.

  • Cap the tube tightly and vortex vigorously for 2 minutes.

  • Centrifuge the tube at 5000 x g for 5 minutes.

  • Carefully transfer the upper acetonitrile layer (supernatant) to a new 2 mL tube containing the dSPE sorbents (e.g., 50 mg PSA, 50 mg C18, and 7.5 mg GCB). The exact amounts may need optimization depending on the matrix.

  • Vortex the dSPE tube for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the sorbents.

  • Transfer 1 mL of the cleaned supernatant to a new vial.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

4. GC-MS Instrumental Analysis

  • Gas Chromatograph: Equipped with a capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7][9]

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitoring Ions (m/z):

      • This compound: 294 (quantifier), 279, 191.[7]

      • 2-amino-musk ketone: (Requires determination from standard analysis, typically involves the molecular ion and key fragments).

      • d15-Musk xylene (IS): (Requires determination from standard analysis).

5. Quantification

Create a calibration curve using matrix-matched standards or by using an internal standard method. Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Data Presentation

Quantitative data from analytical method validation and sample analysis are summarized below.

Table 1: Typical GC-MS Method Performance Characteristics for this compound Analysis

Parameter Value Biological Matrix Reference
Linearity Range 1 - 50 µg/L Aquatic Products [6][8]
Correlation Coefficient (r²) > 0.999 Aquatic Products [6][8]
Limit of Detection (LOD) 0.30 µg/kg Aquatic Products [6][8]
Limit of Quantification (LOQ) 50.0 - 500 ng/kg Cosmetics [9]
Mean Recovery 91.8% - 110.6% Prawn, Tilapia [6][8]

| Relative Standard Deviation (RSD) | 2.6% - 8.4% | Prawn, Tilapia |[6][8] |

Table 2: Reported Concentrations of this compound and its Amino Metabolites in Biological Samples

Analyte Concentration Range Biological Matrix Reference
This compound 0.01 - 0.19 mg/kg fat Human Milk [3]
This compound Median: 13.7 ng/g House Dust [3]
2-amino-musk ketone Max: 250 ng/L Sewage Effluent [4]

| 4-amino-musk xylene | Max: 3600 µg/kg lipid | Tench (Fish) |[4] |

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample Collection (e.g., Plasma, Tissue) Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Acetonitrile Extraction (+ Salt Partitioning) Spike->Extract Centrifuge1 4. Centrifugation Extract->Centrifuge1 dSPE 5. Dispersive SPE Cleanup (PSA / C18 / GCB) Centrifuge1->dSPE Centrifuge2 6. Centrifugation dSPE->Centrifuge2 Evap 7. Evaporation & Reconstitution Centrifuge2->Evap GCMS 8. GC-MS Analysis (SIM Mode) Evap->GCMS Quant 9. Peak Integration & Quantification GCMS->Quant Report 10. Reporting Results Quant->Report

Caption: Workflow for this compound analysis in biological samples.

Metabolic Pathway

metabolic_pathway MK This compound (Parent Compound) AMK 2-amino-musk ketone (Primary Metabolite) MK->AMK Nitroreductase Enzymes (Nitro Group Reduction)

Caption: Biotransformation of this compound to its amino metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Musk Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of musk ketone. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question: Why is the yield of the final this compound product low?

Answer: Low yields in this compound synthesis can stem from issues in any of the three main steps: Friedel-Crafts alkylation, Friedel-Crafts acylation, or the final nitration. The nitration step is often the most critical for overall yield.

  • Incomplete Nitration: Using only fuming nitric acid for the dinitration of 4-tert-butyl-2,6-dimethylacetophenone can result in a significant amount of unreacted starting material.[1] The use of a nitrating mixture containing both fuming nitric acid and sulfuric acid has been shown to significantly increase the yield.[1]

  • Suboptimal Reaction Conditions: A previously reported method using a large excess of concentrated nitric acid at low temperatures (-20 to -10°C) resulted in a low yield of 35%.[2] Another protocol using a mixture of nitric and sulfuric acids reported a theoretical yield of 68% in the crude product, which dropped to 53-56% after purification.[2] Optimizing temperature, reaction time, and the ratio of acids is crucial.

  • Side Reactions: During the initial Friedel-Crafts alkylation, polyalkylation can occur, leading to byproducts such as p-di-tert-butylbenzene, which reduces the amount of the desired mono-alkylated intermediate. Using a large excess of the aromatic starting material (m-xylene) can help minimize this.

Question: I'm observing unexpected byproducts. What are they and how can I avoid them?

Answer: Several byproducts can be formed during the synthesis. Identifying them can help pinpoint the problematic step.

  • During Alkylation:

    • Polyalkylation Products: As mentioned, di-tert-butylbenzene is a common byproduct if the reaction conditions are not controlled.

    • Carbocation Rearrangement Products: While less of an issue with a tertiary carbocation like tert-butyl, rearrangements can be a concern in other Friedel-Crafts alkylations. Ensuring a stable carbocation precursor is used is key.

  • During Nitration:

    • Oxidation Products: The formation of 4-t-butyl-2,6-dimethyl-3,5-dinitrobenzoic acid has been reported as a potential side reaction, particularly under harsh conditions.[1] Careful control of temperature and the nitrating agent composition can mitigate this.

    • Musk Xylene: Musk xylene can be present as a manufacturing byproduct.[3]

Question: The final product is difficult to purify and crystallizes out of solution. What should I do?

Answer: this compound is a crystalline solid with specific solubility properties that can make purification challenging.

  • Solvent Selection: this compound has low solubility in water but is more soluble in organic solvents. Recrystallization from methanol is a common and effective purification method.

  • Solubility and Temperature: The solubility of this compound is temperature-dependent. Heating can help dissolve the compound in a suitable solvent like benzyl benzoate, but it may precipitate out upon cooling if the solution is saturated.[4] To maintain it in solution at ambient temperatures, a higher volume of the diluent may be necessary.

  • Deodorizing and Decolorizing: For impure musk that is off-color or has an undesirable odor, treatment with Raney nickel in an inert solvent (like hexane or toluene) at elevated temperatures (50-120°C) can be an effective purification step.

Data Presentation: Synthesis Yields

The following table summarizes reported yields for this compound and its intermediates under various conditions.

StepReactantsCatalyst/ReagentsConditionsReported YieldReference
Alkylation m-Xylene, tert-Butyl ChlorideAlCl₃Temp not exceeding 50°C~56% (of theory based on t-BuCl)[5]
Alkylation m-Xylene, tert-Butyl ChlorideFeCl₃Ice bath, then room temp.65%[6]
Nitration 4-tert-butyl-2,6-dimethylacetophenoneFuming HNO₃, H₂SO₄Steam bath, 15 minYield increased vs. HNO₃ alone[1]
Nitration "Ketogen"99% HNO₃, 90% H₂SO₄-5 to -8°C, 4 min mixing53-56% (after purification)[2]
Nitration "Ketogen"Two-stage nitration with AlCl₃ complex-4°C to room temp.66-71% (purified)[2]
Overall Ethyl acetoacetate, 1,10-dibromodecaneNaH/CaH₂, organic base, then dehydrated silica gel20-80°C>90%[4]

Experimental Protocols

Below are detailed methodologies for the key steps in a common synthesis route for this compound, based on established laboratory procedures.[1]

Step 1: Friedel-Crafts Alkylation (Preparation of tert-Butyl-3,5-dimethylbenzene)
  • Setup: Equip a 250 mL two-neck round-bottomed flask with a dropping funnel and a reflux condenser fitted with an HCl gas trap.

  • Reagents: Charge the flask with 40 mL of m-xylene and 2 g of anhydrous FeCl₃.

  • Reaction: While stirring magnetically, slowly add 50 mL of tert-butyl chloride through the dropping funnel.

  • Completion: Continue stirring after the addition is complete until the evolution of HCl gas ceases.

  • Work-up:

    • Add 50 mL of water to the reaction mixture.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic phase sequentially with diluted HCl and then twice with water.

    • Dry the organic phase with anhydrous sodium sulfate.

  • Purification: Distill the product via fractional distillation under reduced pressure, collecting the fraction that boils between 86-89°C (at 20 mmHg).

Step 2: Friedel-Crafts Acylation (Preparation of 4-tert-Butyl-2,6-dimethylacetophenone)
  • Setup: Use a 250 mL two-neck round-bottomed flask equipped with a dropping funnel and a reflux condenser with an HCl gas trap.

  • Reagents: Add 150 mL of chloroform and 35 g of AlCl₃ to the flask.

  • Reaction:

    • Stir the mixture magnetically and cool it in an ice-salt bath.

    • Slowly add 32.5 g of tert-butyl-3,5-dimethylbenzene through the dropping funnel over approximately 1 hour.

    • After the addition, continue stirring at room temperature for an additional hour.

  • Work-up:

    • Pour the resulting red mixture into a beaker containing 150-200 g of ice and 30 mL of hydrochloric acid. Stir until the red color disappears.

    • Transfer to a separatory funnel, discharge the aqueous layer, and wash the organic phase with a 5% sodium bicarbonate solution, followed by water.

    • Dry the organic phase with anhydrous sodium sulfate.

  • Purification: Remove the chloroform using a rotary evaporator. Distill the residue under reduced pressure, collecting the product between 125-140°C (at 20 mmHg). The pure product solidifies upon collection.

Step 3: Dinitration (Preparation of this compound)
  • Setup: Equip a 100 mL three-neck round-bottomed flask with a dropping funnel, a reflux condenser, and a thermometer.

  • Reagents: Charge the flask with 2 g of 4-tert-butyl-2,6-dimethylacetophenone and 12 mL of fuming H₂SO₄.

  • Reaction:

    • Stir the mixture magnetically and slowly add 8 mL of fuming nitric acid through the dropping funnel.

    • After the addition, heat the mixture on a steam bath for 15 minutes.

  • Work-up:

    • Pour the hot mixture over approximately 150 g of ice and mix well.

    • Allow the mixture to settle to allow the product to separate.

    • Filter the solid product with suction and wash it with cold water.

  • Purification: The crude solid can be recrystallized from methanol to yield the final this compound product.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Dinitration m_xylene m-Xylene intermediate1 tert-Butyl-3,5-dimethylbenzene m_xylene->intermediate1 + t-BuCl (FeCl₃) intermediate2 4-tert-Butyl-2,6-dimethylacetophenone intermediate1->intermediate2 + Acetyl Chloride (AlCl₃) musk_ketone This compound intermediate2->musk_ketone + Fuming HNO₃ + Fuming H₂SO₄

Caption: Reaction scheme for the three-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start: Reagent Preparation step1 Step 1: Alkylation (m-Xylene + t-BuCl) start->step1 workup1 Work-up 1: Aqueous Wash & Drying step1->workup1 purify1 Purification 1: Fractional Distillation workup1->purify1 step2 Step 2: Acylation (Intermediate 1 + Acetyl-Cl) purify1->step2 workup2 Work-up 2: Acid/Base Wash & Drying step2->workup2 purify2 Purification 2: Vacuum Distillation workup2->purify2 step3 Step 3: Nitration (Intermediate 2 + HNO₃/H₂SO₄) purify2->step3 workup3 Work-up 3: Ice Quench & Filtration step3->workup3 purify3 Purification 3: Recrystallization (Methanol) workup3->purify3 end Final Product: This compound purify3->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Final Yield check_nitration Check Nitration Step - Incomplete reaction? - Byproduct formation? start->check_nitration check_alkylation Check Alkylation Step - Polyalkylation observed? start->check_alkylation check_purification Check Purification Steps - Significant product loss? start->check_purification solution_nitration1 Use H₂SO₄ catalyst with HNO₃ check_nitration->solution_nitration1 Yes, incomplete solution_nitration2 Optimize temperature and reagent ratios check_nitration->solution_nitration2 Yes, byproducts solution_alkylation Increase excess of m-xylene check_alkylation->solution_alkylation solution_purification Review recrystallization solvent and procedure check_purification->solution_purification

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for each step of the synthesis?

  • Step 1 & 2: Both the initial alkylation and the subsequent acylation are examples of Friedel-Crafts reactions, which are electrophilic aromatic substitutions. In the first step, a tert-butyl carbocation acts as the electrophile. In the second, an acylium ion, generated from acetyl chloride and a Lewis acid (AlCl₃), is the electrophile.

  • Step 3: The final step is an electrophilic aromatic substitution (nitration), where the nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile, substituting two hydrogen atoms on the aromatic ring.

Q2: Are there significant safety concerns with this synthesis? Yes. The nitration step, in particular, can be hazardous. Nitration reactions are highly exothermic and can proceed uncontrollably if not properly cooled, posing a risk of explosion. The use of fuming acids also requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood.

Q3: What are the environmental considerations for this compound? this compound belongs to the family of nitro-musks, which have faced scrutiny due to their toxicity and persistence in the environment. They are known to bioaccumulate. Consequently, their use has been restricted or phased out in many regions in favor of other classes of synthetic musks.

Q4: Can alternative catalysts be used for the Friedel-Crafts steps? Yes, while aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are common Lewis acid catalysts, other catalysts can be employed. The choice of catalyst can influence the reaction's efficiency and selectivity. For industrial applications, solid acid catalysts are sometimes preferred to simplify catalyst removal and reduce waste.

Q5: My final product has a yellowish tint. Is this normal, and how can it be removed? A yellowish color in the crude product is common. Purification by recrystallization, typically from methanol, should yield a white to pale yellow crystalline solid. If color persists, it may indicate the presence of impurities, and further purification steps, such as treatment with activated carbon or the Raney nickel method described in the troubleshooting guide, could be considered.

References

Musk Ketone Recrystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of musk ketone via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: Methanol is a commonly used and effective solvent for the recrystallization of this compound.[1][2] The crude solid can be dissolved in a minimum amount of hot methanol and then allowed to cool to form crystals.[2] Other solvents in which this compound is soluble include ethanol, ether, and benzene.[3]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is typically in the range of 134-137 °C.[1][4] A sharp melting point within this range is a good indicator of purity.

Q3: What are some common impurities in synthesized this compound?

A3: Common impurities can include unreacted starting materials, such as 4-tert-butyl-2,6-dimethylacetophenone, especially if the nitration step is incomplete.[2] Musk xylene can also be present as an impurity, with some commercial grades of this compound containing less than 0.1%.[5]

Q4: How can I improve the yield of my recrystallization?

A4: To improve yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude this compound.[6] Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[6][7] Additionally, allowing sufficient time for crystallization at a slow cooling rate can maximize crystal formation.[8]

Q5: My this compound is "oiling out" instead of crystallizing. What should I do?

A5: "Oiling out," where the compound separates as a liquid instead of solid crystals, can occur if the solution is cooled too quickly or if there are significant impurities.[9] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[9] Leaving the flask on a cooling hot plate instead of transferring it directly to a cold surface can facilitate gradual cooling.[9]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - Too much solvent used.[6][9] - The solution is supersaturated.[9] - The cooling process is too rapid.[8]- Reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and attempt recrystallization again.[9] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[9] - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[8]
Crystals are colored or appear impure - Presence of colored impurities not removed during synthesis. - Rapid crystallization trapping impurities within the crystal lattice.[7]- If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive charcoal can reduce your yield.[7] - Ensure a slow cooling rate to allow for the selective formation of pure crystals.[8]
"Oiling Out" of the Product - The melting point of the impure this compound is below the boiling point of the solvent.[9] - High concentration of impurities.[9] - Use of a mixed solvent system.[9]- Reheat the solution to dissolve the oil, add a small amount of extra solvent, and cool slowly.[9] - Consider purifying the crude product by another method, such as column chromatography, before recrystallization.[9] - If using a mixed solvent, try adjusting the solvent ratio.
Low Final Yield - Excessive solvent used.[6][7] - Premature filtration before crystallization is complete. - Transfer losses of the product.- Use the minimum amount of boiling solvent for dissolution.[6] - Allow the solution to stand at a cold temperature for a sufficient time to ensure maximum crystal formation. - Be meticulous during product transfer steps to minimize mechanical losses.

Experimental Protocol: Recrystallization of this compound from Methanol

This protocol is adapted from a standard synthesis procedure for this compound.[2]

Materials:

  • Crude this compound

  • Methanol

  • Erlenmeyer flask

  • Heating source (e.g., steam bath or hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of hot methanol to the flask while heating to dissolve the solid completely.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least one hour to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum.

  • A second crop of crystals can sometimes be obtained by partially evaporating the methanol from the mother liquor and repeating the cooling process.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterInsoluble (<0.1 g/100 mL at 20 °C)[4]
95% Ethanol1.8%[4]
Benzyl Benzoate25%[4]
Benzyl Alcohol13%[4]
EtherSoluble[3]
BenzeneSoluble[3]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₈N₂O₅[4]
Molecular Weight294.3 g/mol [4]
AppearanceWhite to pale yellowish crystalline powder[3]
Melting Point134-137 °C[1][4]
Boiling Point~395 °C[3]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum hot methanol start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with ice-cold methanol vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end Troubleshooting_Logic start Recrystallization Issue no_crystals No/Few Crystals Formed? start->no_crystals oiling_out Product Oiling Out? no_crystals->oiling_out No too_much_solvent Too much solvent used? no_crystals->too_much_solvent Yes impure_crystals Crystals Impure/Colored? oiling_out->impure_crystals No reheat Reheat, add more solvent, cool slowly oiling_out->reheat Yes charcoal Use activated charcoal impure_crystals->charcoal Yes slow_cooling Ensure slow cooling impure_crystals->slow_cooling No end Successful Purification impure_crystals->end No supersaturated Supersaturated solution? too_much_solvent->supersaturated No reduce_solvent Reduce solvent volume too_much_solvent->reduce_solvent Yes induce_crystallization Induce crystallization (scratch/seed) supersaturated->induce_crystallization Yes reduce_solvent->end induce_crystallization->end reheat->end charcoal->end slow_cooling_action Cool solution gradually slow_cooling->slow_cooling_action slow_cooling_action->end

References

Technical Support Center: Musk Ketone Stability in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of musk ketone in cosmetic formulations. The information is presented in a question-and-answer format to directly address challenges encountered during experimental work.

Section 1: Troubleshooting Guides

This section addresses common stability issues observed when formulating with this compound, offering potential causes and solutions.

Issue 1: Discoloration of the Formulation (Yellowing or Browning)

Question: My cosmetic formulation (e.g., cream, lotion, perfume) containing this compound is turning yellow or brown over time. What is causing this, and how can I prevent it?

Answer:

Discoloration is a known stability issue with nitro-musks like this compound. The primary causes are exposure to light and interaction with certain ingredients in your formulation.

Potential Causes:

  • Photodegradation: this compound is sensitive to UV light.[1] Upon exposure, it can degrade, leading to the formation of colored byproducts. This process can be accelerated in the presence of other photosensitive ingredients.

  • Interaction with Amines: this compound can react with primary and secondary amines to form colored compounds known as Schiff bases.[1] This reaction is a common cause of discoloration in fragrances containing ingredients like indole or anthranilates. The reaction involves the ketone group of this compound and the amino group of the other ingredient. The rate of this reaction can be influenced by the pH of the formulation.

  • High pH Environment: Formulations with a higher pH, such as some soaps, can accelerate the degradation and discoloration of nitro-musks.[2][3]

Troubleshooting and Solutions:

  • Photoprotection:

    • Packaging: Store the formulation in opaque or UV-protective packaging to minimize light exposure.

    • UV Absorbers: Consider including a UV absorber in your formulation to protect light-sensitive ingredients.

  • Ingredient Compatibility:

    • Avoid Reactive Ingredients: If possible, avoid formulating this compound with ingredients containing primary or secondary amine groups.

    • pH Adjustment: Maintain the formulation at a slightly acidic to neutral pH (around 5-7) to slow down the Schiff base formation.

  • Use of Antioxidants:

    • Incorporate antioxidants such as BHT (Butylated Hydroxytoluene) or Tocopherol (Vitamin E) into the oil phase of your formulation. Antioxidants can help mitigate oxidative degradation pathways that may contribute to color changes.

Logical Relationship for Discoloration Troubleshooting

A Discoloration Observed (Yellowing/Browning) B Potential Cause: Photodegradation A->B C Potential Cause: Interaction with Amines A->C D Potential Cause: High pH Environment A->D E Solution: UV-Protective Packaging B->E F Solution: Incorporate UV Absorbers B->F I Solution: Use Antioxidants (BHT, Tocopherol) B->I G Solution: Avoid Amines (e.g., Indole) C->G H Solution: Adjust pH to 5-7 C->H C->I D->H J Solution: Test in Target pH Range D->J cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare stock solutions of This compound in selected solvents (e.g., Ethanol, Benzyl Benzoate) B Store samples at various temperatures (e.g., 4°C, 25°C, 40°C) A->B C Visually inspect for crystallization at set intervals B->C D Determine maximum solubility at each temperature C->D E Optimize solvent blend and This compound concentration D->E A Prepare O/W emulsion with and without this compound B Store samples at different conditions (25°C, 40°C) A->B C Withdraw samples at T=0, 1, 2, 3 months B->C D Physical Evaluation: Color, Odor, pH, Viscosity C->D E Chemical Analysis: Extract this compound C->E G Compare results to T=0 and control samples D->G F Quantify this compound (HPLC-UV or GC-MS) E->F F->G MK This compound UV UV Radiation MK->UV absorbs Excited Excited State This compound UV->Excited Degradation Degradation Products (e.g., Amino derivatives, Ring expansion products) Excited->Degradation undergoes reaction Discoloration Discoloration Degradation->Discoloration

References

Technical Support Center: Musk Ketone Stability in Alkaline Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with musk ketone in alkaline environments.

Frequently Asked Questions (FAQs)

Q1: Why is my formulation containing this compound turning yellow/brown in an alkaline medium?

A1: The discoloration of this compound in alkaline media is primarily due to a chemical reaction involving its nitro groups. As a nitroaromatic compound, this compound is susceptible to nucleophilic attack by hydroxide ions (OH⁻), which are prevalent in alkaline conditions. This reaction can lead to the formation of colored intermediates known as Meisenheimer complexes, which are typically yellow, brown, or reddish.

Q2: What is the chemical mechanism behind the discoloration of this compound?

A2: The discoloration is attributed to the formation of a Meisenheimer complex. In an alkaline environment, a hydroxide ion acts as a nucleophile and attacks the electron-deficient aromatic ring of the this compound molecule. The presence of two electron-withdrawing nitro groups facilitates this attack. The resulting complex is a resonance-stabilized, negatively charged species that absorbs light in the visible spectrum, thus appearing colored.

Q3: What factors can influence the rate and intensity of discoloration?

A3: Several factors can affect the discoloration of this compound in alkaline media:

  • pH: Higher pH values (more alkaline) will increase the concentration of hydroxide ions, accelerating the rate of Meisenheimer complex formation and leading to more intense and rapid discoloration.

  • Temperature: Increased temperature can accelerate the reaction rate, leading to faster discoloration.

  • Concentration of this compound: Higher concentrations of this compound may result in a more noticeable color change.

  • Presence of UV Light: Exposure to ultraviolet (UV) light can also contribute to the degradation and discoloration of nitro-musk compounds.

  • Presence of Other Ingredients: Interactions with other components in the formulation, such as amines, can also lead to color changes.

Q4: Are there any regulatory restrictions on the use of this compound?

A4: Yes, the use of this compound is restricted in cosmetics in some regions due to concerns about its potential for bioaccumulation and other toxicological effects. For instance, in the European Union, the use of this compound in cosmetic products is limited to specific concentrations in different product categories. It is crucial to consult the latest local regulations regarding the permissible concentration of this compound in your specific application.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in alkaline media.

Problem Potential Cause Troubleshooting Steps
Rapid and intense yellowing of the product upon addition of this compound. High pH of the medium.1. Measure the pH of your formulation. 2. If possible, adjust the pH to a lower, less alkaline level without compromising product performance. 3. If pH adjustment is not feasible, consider the use of stabilizers.
Gradual discoloration of the product over time, especially when exposed to light. Photodegradation catalyzed by alkaline conditions.1. Store the product in opaque or UV-protective packaging. 2. Incorporate a UV stabilizer into your formulation. 3. Conduct accelerated stability testing under controlled light and temperature conditions to predict long-term stability.
Color instability is observed even at moderately alkaline pH. Presence of other reactive ingredients.1. Review the full composition of your formulation for any components known to react with nitroaromatic compounds (e.g., primary or secondary amines). 2. If a reactive ingredient is identified, consider replacing it with a more stable alternative.
Difficulty in predicting the long-term color stability of the formulation. Lack of standardized stability testing.1. Implement a systematic stability testing protocol. 2. Conduct accelerated stability tests at elevated temperatures to quickly assess potential discoloration. 3. Perform real-time stability testing under intended storage conditions for accurate shelf-life determination.

Experimental Protocols

Protocol 1: Accelerated Stability Testing for Color Evaluation

This protocol is designed to assess the color stability of a formulation containing this compound under accelerated conditions.

1. Objective: To evaluate the propensity for discoloration of a this compound-containing formulation at an elevated temperature.

2. Materials:

  • Your product formulation containing this compound.
  • Control sample (your formulation without this compound).
  • Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C, 45°C, or 50°C).
  • Colorimeter or spectrophotometer for quantitative color measurement (optional, visual assessment can also be used).
  • pH meter.
  • Glass vials or other suitable containers for the samples.

3. Methodology:

  • Prepare a batch of your formulation containing this compound at the desired concentration.
  • Prepare a control batch of the same formulation without this compound.
  • Measure and record the initial pH and color of both batches. For color, a visual description and/or instrumental measurement should be taken.
  • Aliquot the samples into separate, sealed containers.
  • Place the samples in the pre-heated stability chamber at the selected temperature (e.g., 45°C).
  • At predetermined time points (e.g., 24 hours, 1 week, 2 weeks, 4 weeks), remove a set of samples from the chamber.
  • Allow the samples to equilibrate to room temperature.
  • Visually assess and record any changes in color, comparing the this compound-containing sample to the control.
  • If using instrumentation, measure the color of the samples and compare it to the initial readings.
  • Continue the test for a predetermined duration (e.g., 3 months) to extrapolate long-term stability.

Protocol 2: Evaluating the Efficacy of Stabilizers

This protocol outlines a method to test the effectiveness of antioxidants or UV stabilizers in preventing this compound discoloration.

1. Objective: To determine if the addition of a stabilizer can mitigate the discoloration of this compound in an alkaline formulation.

2. Materials:

  • Your product formulation containing this compound.
  • Selected stabilizer(s) (e.g., Butylated Hydroxytoluene (BHT), Tinogard® Q).
  • Control sample (formulation with this compound but without stabilizer).
  • Stability chamber (as in Protocol 1).
  • UV lamp (for testing UV stabilizers).

3. Methodology:

  • Prepare three batches of your formulation:
  • Batch A: Formulation with this compound (Control).
  • Batch B: Formulation with this compound and Stabilizer 1 at a specific concentration.
  • Batch C: Formulation with this compound and Stabilizer 2 at a specific concentration (and so on for other stabilizers).
  • Record the initial color of all batches.
  • For testing general stability, place aliquots of each batch in a stability chamber at an elevated temperature and monitor color changes over time as described in Protocol 1.
  • For testing UV stability, place aliquots in UV-transparent containers and expose them to a controlled UV source. A control set should be kept in the dark at the same temperature.
  • Compare the color of the stabilized samples (Batches B, C, etc.) to the control sample (Batch A) at each time point.
  • The stabilizer that results in the least color change is considered the most effective under the tested conditions.

Data Presentation

While specific quantitative data on this compound discoloration is not extensively available in public literature, the following table provides a hypothetical framework for presenting results from a stability study as described in Protocol 1.

Table 1: Hypothetical Color Stability of a this compound Formulation (pH 9.5) at 45°C

Time PointControl (No this compound)This compound (0.5%)This compound (0.5%) + BHT (0.1%)
Initial ColorlessColorlessColorless
1 Week ColorlessFaint YellowColorless
2 Weeks ColorlessLight YellowFaint Yellow
4 Weeks ColorlessYellowLight Yellow
8 Weeks ColorlessYellow-BrownYellow
12 Weeks ColorlessBrownYellow-Brown

Visualizations

Discoloration_Pathway cluster_reactants Reactants in Alkaline Medium cluster_reaction Chemical Reaction cluster_product Product Musk_Ketone This compound (Dinitro-aromatic compound) Attack Nucleophilic Attack Musk_Ketone->Attack Hydroxide Hydroxide Ion (OH⁻) (from alkaline medium) Hydroxide->Attack Meisenheimer_Complex Meisenheimer Complex (Colored Intermediate) Attack->Meisenheimer_Complex

Caption: Chemical pathway of this compound discoloration in alkaline media.

Troubleshooting_Workflow Start Discoloration Observed Check_pH Is the pH of the medium alkaline? Start->Check_pH Reduce_pH Option 1: Reduce pH if possible Check_pH->Reduce_pH Yes Use_Stabilizer Option 2: Use Stabilizers Check_pH->Use_Stabilizer Check_Light Is the product exposed to UV light? Check_pH->Check_Light No Reduce_pH->Check_Light Use_Stabilizer->Check_Light UV_Protection Use UV-protective packaging and/or UV stabilizers Check_Light->UV_Protection Yes No_Discoloration Monitor for other instability signs Check_Light->No_Discoloration No End Problem Resolved UV_Protection->End No_Discoloration->End

Caption: Troubleshooting workflow for this compound discoloration.

Technical Support Center: Optimizing Musk Ketone GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of musk ketone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their injection parameters and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the GC-MS analysis of this compound.

Q1: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound standard?

A1: Poor peak shape for this compound can be attributed to several factors:

  • Active Sites: The presence of active sites in the GC inlet liner or the front of the analytical column can cause peak tailing. This compound, being a semi-volatile compound, can interact with these sites.

    • Troubleshooting:

      • Replace the inlet liner with a new, deactivated one.

      • If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the GC column.[1]

      • Ensure you are using a column with appropriate deactivation for your analytes.[1]

  • Improper Injection Temperature: The inlet temperature can significantly impact peak shape. If the temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening.

    • Troubleshooting:

      • Optimize the inlet temperature. A typical starting point for semi-volatile compounds is 250°C.[2] You may need to increase this, but be cautious of potential degradation of other sample components.

  • Incorrect Split Ratio: A split ratio that is too low can result in poor peak shapes, especially for early eluting compounds.[3]

    • Troubleshooting:

      • Experiment with increasing the split ratio. A common starting point is 25:1.[3]

Q2: My this compound signal is very low or non-existent. What are the possible causes?

A2: A weak or absent signal for this compound can stem from several issues:

  • System Leaks: A leak in the GC-MS system, particularly at the injector or the MS transfer line, can lead to a significant loss of sample and a decrease in sensitivity.[1][4]

    • Troubleshooting:

      • Perform a leak check of the entire system. Pay close attention to the septum, column fittings, and the MS interface.

  • Improper Splitless Hold Time: In splitless injection mode, if the splitless hold time is too short, the entire sample may not be transferred to the column, resulting in a low signal.[2]

    • Troubleshooting:

      • Ensure the splitless hold time is sufficient for the sample to be vaporized and transferred. A general guideline is to allow a 1.5 to 2 times sweep of the total inlet liner volume with the carrier gas before opening the split vent.[2]

  • Detector Saturation (at high concentrations): While counterintuitive, if you are analyzing a high concentration standard, the detector can become saturated, leading to a non-linear or even decreased response.[3]

    • Troubleshooting:

      • Dilute your sample and re-inject.

      • Adjust the detector gain setting to avoid saturation.[3]

  • Sample Degradation: this compound can degrade if the inlet temperature is excessively high.

    • Troubleshooting:

      • Gradually decrease the inlet temperature to find a balance between efficient vaporization and analyte stability.[2]

Q3: I'm observing extraneous peaks in my chromatogram. Where are they coming from?

A3: Extraneous peaks can originate from various sources of contamination:

  • Septum Bleed: Over time, the injector septum can degrade, especially at high temperatures, leading to characteristic siloxane peaks in the chromatogram.

    • Troubleshooting:

      • Replace the septum regularly.

      • Use a high-quality, low-bleed septum.

  • Contaminated Solvents or Glassware: Impurities in your solvents or improperly cleaned glassware can introduce contaminants.

    • Troubleshooting:

      • Use high-purity, GC-grade solvents.

      • Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent before use.

  • Carryover from Previous Injections: If a previous sample was highly concentrated, you might see residual peaks in subsequent runs.

    • Troubleshooting:

      • Run a solvent blank after a high-concentration sample to check for carryover.

      • Develop a robust wash method for the autosampler syringe.

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of this compound is provided below. This should be optimized for your specific instrument and sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for extracting this compound from a liquid matrix.

  • To 100 mL of the sample, add 10 mL of a suitable organic solvent (e.g., n-hexane).

  • Shake the mixture vigorously for 10 minutes.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction process on the aqueous layer with a fresh portion of solvent to improve extraction efficiency.

  • Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of solvent and add an internal standard if required before injection into the GC-MS system.[5]

2. GC-MS Analysis

The following are typical starting parameters for this compound analysis.

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 7010 Triple Quadrupole or equivalent
Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280°C
Carrier Gas Helium (99.999%)
Flow Rate 1 mL/min (constant flow)
Oven Program Initial 60°C, ramp at 20°C/min to 200°C, then 20°C/min to 320°C, hold for 10 min.
MS Source Temp. 230°C
MS Quad Temp. 150°C
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Quantifier Ions m/z 279, 294, 191

Note: These parameters are based on methods found for synthetic musks and should be optimized for your specific application.[6][7]

Data Presentation

The following table summarizes key injection parameters that can be optimized for this compound analysis.

ParameterTypical Range/ValuePotential Issues if Not Optimized
Inlet Temperature 250°C - 300°CToo Low: Poor vaporization, peak broadening. Too High: Analyte degradation.[2]
Injection Volume 1 - 2 µLToo High: Can lead to backflash and sample loss.[8]
Split Ratio (Split mode) 10:1 - 100:1Too Low: Poor peak shape. Too High: Reduced sensitivity.[3]
Splitless Hold Time 0.5 - 1.5 minToo Short: Incomplete sample transfer, low signal. Too Long: Excessive solvent on column.[2]
Pulsed Split Injection Pressure Pulse: 20-50 psiCan improve response for semi-volatile compounds.[3]

Visualizations

Troubleshooting Workflow for this compound GC-MS Analysis

The following diagram illustrates a logical workflow for troubleshooting common issues during the GC-MS analysis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound GC-MS Analysis start Start Analysis check_chromatogram Review Chromatogram start->check_chromatogram no_peak No/Low Peak check_chromatogram->no_peak No/Low Signal poor_shape Poor Peak Shape (Tailing/Fronting) check_chromatogram->poor_shape Bad Shape extra_peaks Extraneous Peaks check_chromatogram->extra_peaks Unexpected Peaks good_peak Good Peak Shape & Signal check_chromatogram->good_peak Acceptable leak_check Check for Leaks no_peak->leak_check active_sites Check for Active Sites (Liner/Column) poor_shape->active_sites check_blanks Run Solvent Blank extra_peaks->check_blanks end Analysis Complete good_peak->end check_injection Verify Injection Parameters (Splitless Hold Time) leak_check->check_injection No Leaks check_concentration Check Sample Concentration check_injection->check_concentration inlet_temp Optimize Inlet Temperature active_sites->inlet_temp No Active Sites split_ratio Adjust Split Ratio inlet_temp->split_ratio check_septum Inspect/Replace Septum check_blanks->check_septum Blank is Clean check_solvents Verify Solvent Purity check_septum->check_solvents

Caption: Troubleshooting workflow for this compound GC-MS analysis.

References

Addressing analytical challenges in differentiating musk isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing analytical challenges in differentiating musk isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in differentiating musk isomers?

The main challenges in differentiating musk isomers stem from their inherent chemical similarities. Isomers possess the same molecular formula and mass, making them difficult to distinguish using mass spectrometry (MS) alone.[1] Key difficulties include:

  • Co-elution in Chromatography: Structural and stereoisomers often have very similar physicochemical properties, leading to overlapping or complete co-elution in both gas chromatography (GC) and liquid chromatography (LC).[2][3]

  • Identical or Similar Mass Spectra: Isomers typically produce identical precursor ions and very similar fragmentation patterns in tandem mass spectrometry (MS/MS), making it difficult to find unique fragment ions for differentiation.[1][4]

  • Matrix Effects: When analyzing complex samples such as cosmetics, environmental matrices, or biological tissues, co-extracted substances can interfere with the ionization of musk isomers, leading to ion suppression or enhancement and affecting the accuracy of quantification.[5][6][7][8]

  • Low Concentrations: Musk compounds are often present at trace levels in environmental and biological samples, requiring highly sensitive analytical methods for their detection and quantification.[5][9]

Q2: Which musk isomers are most commonly analyzed and known to be difficult to separate?

The most frequently analyzed and challenging musk isomers are the polycyclic musks (PCMs), particularly Galaxolide® (HHCB) and Tonalide® (AHTN).[10]

  • Galaxolide® (HHCB): This is a complex mixture of at least seven isomers.[10][11] The separation of its enantiomers is a common analytical task.

  • Tonalide® (AHTN): This is a constitutional isomer of Galaxolide® and also exists as a mixture of isomers.[10]

  • Nitro Musks: Musk xylene and musk ketone are common nitro musks that are often analyzed simultaneously. While not isomers of each other, their analysis can be challenging due to their presence in complex mixtures.[12][13]

Q3: What are the recommended analytical techniques for separating musk isomers?

Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is the most common and effective technique for the analysis of semi-volatile and thermally stable musk compounds.[9][14] For enantioselective separation, chiral GC columns are essential.

  • Gas Chromatography (GC): The use of chiral capillary columns, such as those with cyclodextrin-based stationary phases, is crucial for resolving enantiomers of polycyclic musks.[3][14] A dual-column setup, combining a chiral column with a non-chiral column, can also provide optimized resolution.[14]

  • Mass Spectrometry (MS):

    • Selected Ion Monitoring (SIM): This mode in single quadrupole GC-MS provides good sensitivity for targeted analysis.[9][15]

    • Multiple Reaction Monitoring (MRM): This mode in triple quadrupole GC-MS/MS offers higher selectivity and sensitivity, which is particularly useful for complex matrices.[16][17]

    • High-Resolution Mass Spectrometry (HRMS): Can help in identifying unique fragment ions for isomers that are not distinguishable by unit resolution MS.[1]

Troubleshooting Guide

Problem 1: Poor or no separation of musk isomers (co-elution).

Possible Cause Suggested Solution
Inappropriate GC column For enantiomers (e.g., of Galaxolide®), ensure you are using a chiral column (e.g., a cyclodextrin-based column).[3][14] For other isomers, a high-resolution capillary column (e.g., DB-5MS, HP-5MS) with a longer length or smaller internal diameter may improve separation.
Suboptimal GC temperature program Optimize the temperature ramp. A slower temperature ramp can improve the resolution of closely eluting peaks.
Incorrect carrier gas flow rate Optimize the linear velocity of the carrier gas (e.g., Helium) to achieve the best column efficiency.
Mobile phase issues (for LC) If using LC, try changing the mobile phase composition (e.g., switching from methanol to acetonitrile or vice versa) or adjusting the pH to alter selectivity.[18][19]

Problem 2: Inconsistent retention times.

Possible Cause Suggested Solution
Leaks in the GC system Check for leaks at the injector, column fittings, and detector using an electronic leak detector.
Fluctuations in oven temperature Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Column aging or contamination Condition the column according to the manufacturer's instructions. If performance does not improve, trim the first few centimeters of the column or replace it.

Problem 3: Low signal intensity or poor sensitivity.

Possible Cause Suggested Solution
Matrix effects (ion suppression) Improve sample cleanup to remove interfering matrix components.[6][8] Use matrix-matched calibration standards or the standard addition method.[7] An isotopically labeled internal standard can also help compensate for matrix effects.[20]
Suboptimal MS parameters Optimize ion source temperature, electron energy, and detector voltage. For GC-MS/MS, optimize collision energy for each MRM transition.
Contaminated ion source Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Inefficient sample preparation Optimize the extraction and concentration steps to ensure maximum recovery of the target analytes.

Problem 4: Non-reproducible quantitative results.

Possible Cause Suggested Solution
Inconsistent sample injection volume Ensure the autosampler is functioning correctly and the syringe is not clogged.
Degradation of calibration standards Prepare fresh calibration standards from a reliable stock solution. Store stock solutions properly (e.g., in the dark at low temperatures).
Variability in sample preparation Ensure consistent execution of the sample preparation protocol, including extraction times, solvent volumes, and evaporation steps.

Experimental Protocols & Data

Protocol 1: Analysis of Nitro Musks in Cosmetics by GC-MS/MS

This protocol is adapted from a method for the determination of five nitro musks in various cosmetic products.[16]

  • Sample Preparation (Extraction and Cleanup):

    • Weigh 1 g of the cosmetic sample into a centrifuge tube.

    • Add a mixture of acetone and hexane.

    • Perform ultrasonic extraction.

    • Centrifuge the sample and transfer the supernatant to a new tube.

    • Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent.

    • Perform solid-phase extraction (SPE) cleanup using a silica-based cartridge (e.g., CNWBOND Si).[16]

    • Elute the analytes and concentrate the eluate to the final volume.

    • Add an internal standard (e.g., d15-musk xylene).[16]

  • GC-MS/MS Analysis:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[16]

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize for the separation of the target nitro musks (e.g., start at 60°C, ramp to 280°C).

    • MS Ionization: Negative Chemical Ionization (NCI).[16]

    • MS Mode: Multiple Reaction Monitoring (MRM).

    • Data Analysis: Quantify using the internal standard method.

Quantitative Data for Musk Analysis

The following tables summarize the performance of various analytical methods for musk compounds.

Table 1: GC-MS/MS Method Performance for Nitro Musks in Cosmetics[16]

CompoundLimit of Quantification (LOQ) (ng/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Musk Ambrette50.0 - 50085.81 - 103.77< 5.32
Musk Xylene50.0 - 50085.81 - 103.77< 5.32
Musk Moskene50.0 - 50085.81 - 103.77< 5.32
Musk Tibetene50.0 - 50085.81 - 103.77< 5.32
This compound50.0 - 50085.81 - 103.77< 5.32

Table 2: Method Performance for this compound in Aquatic Products by GC-MS[15]

Spiked Level (µg/kg)Recovery (%)RSD (%)Limit of Detection (LOD) (µg/kg)
1.091.8 - 110.62.6 - 8.40.30
2.091.8 - 110.62.6 - 8.40.30
10.091.8 - 110.62.6 - 8.40.30

Table 3: Comparison of GC-SQ/MS and GC-QqQ-MS/MS for 12 Synthetic Musk Compounds (SMCs) in Fish[17]

ParameterGC-SQ/MS (SIM mode)GC-QqQ-MS/MS (MRM mode)
Apparent Recovery (%) 79.9 - 11383.0 - 117
RSD (%) 5.4 - 221.4 - 17
Instrument LOD (ng/g) 0.0791 - 0.1510.00935 - 0.166
Method Detection Limit (ng/g) 1.03 - 4.61Up to 33 times lower than GC-SQ/MS

Visualizations

Experimental Workflow for Musk Isomer Analysis

Musk Isomer Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Cosmetic, Water, Tissue) Extraction Extraction (e.g., Ultrasonic, PLE) Sample->Extraction Cleanup Cleanup (e.g., SPE, dSPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration InternalStd Internal Standard Spiking Concentration->InternalStd GC Gas Chromatography (Chiral or High-Res Column) InternalStd->GC MS Mass Spectrometry (MS or MS/MS) GC->MS Identification Peak Identification (Retention Time & Mass Spectra) MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Results Quantification->Reporting

Caption: A typical experimental workflow for the analysis of musk isomers.

Simplified Toxicological Signaling Pathway of Synthetic Musks

Simplified Toxicological Pathway of Synthetic Musks cluster_exposure Exposure & Cellular Entry cluster_effects Cellular Effects SM Synthetic Musks (e.g., Galaxolide, Tonalide) CellMembrane Cell Membrane SM->CellMembrane Efflux MDR/MXR Efflux Pump (Cellular Defense) SM->Efflux Inhibition Receptors Hormone Receptors (e.g., Estrogen Receptor) CellMembrane->Receptors Interaction Toxicity Potential Toxic Effects (Endocrine Disruption, etc.) Efflux->Toxicity Increased Toxicant Accumulation GeneExpression Altered Gene Expression Receptors->GeneExpression GeneExpression->Toxicity

Caption: Simplified signaling pathway for synthetic musk toxicity.

References

Technical Support Center: Enhancing Musk Ketone Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of musk ketone from fatty tissues.

Frequently Asked Questions (FAQs)

Q1: What are the most effective initial extraction solvents for this compound from fatty tissues?

A1: Due to the lipophilic nature of both this compound and fatty tissues, the choice of solvent is critical. A two-step solvent approach is often most effective. Initially, a non-polar solvent can be used to dissolve the fat matrix, followed by extraction with a more polar solvent to partition the this compound.

  • For initial lipid dissolution: Hexane, heptane, and toluene are effective choices for dissolving the fatty matrix.[1]

  • For this compound extraction: Acetonitrile, ethyl acetate, methanol, and n-butanol have demonstrated good solubility for this compound.[2] Ethyl acetate, in particular, has been shown to have high solubility for this compound.[2] A mixture of n-hexane and dichloromethane (1:1 ratio) has also been used effectively in liquid-liquid extractions.[3]

Q2: How can I remove interfering lipids from my sample extract?

A2: Lipid interference is a primary challenge. Several techniques can be employed for cleanup:

  • Dispersive Solid-Phase Extraction (dSPE): This method is effective for cleanup after initial solvent extraction. A combination of sorbents like N-propyl-ethylenediamine (PSA) to remove fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols can be used.[4][5]

  • Low-Temperature Precipitation (Winterization): After initial extraction with a solvent like acetonitrile, the extract can be chilled (e.g., at -20°C) to precipitate lipids, which can then be removed by centrifugation or filtration.

  • Gel Permeation Chromatography (GPC): GPC is a highly effective technique for separating lipids from smaller molecules like this compound based on their size.

Q3: My this compound is crystallizing in the solvent. How can I prevent this?

A3: Crystallization, particularly in ethanol, is a common issue due to the lower solubility of this compound.

  • Solvent Choice: Using a solvent with higher solubility for this compound, such as benzyl benzoate or ethyl acetate, can prevent crystallization.[6][7]

  • Co-solvents: Employing a co-solvent system can improve solubility. For instance, if using ethanol, adding a small amount of benzyl benzoate can help keep the this compound in solution.[7]

  • Temperature: Gentle heating can help dissolve crystallized this compound.[7] However, be cautious with volatile solvents.

Q4: What are "matrix effects" in GC-MS analysis of fatty tissue extracts, and how can I mitigate them?

A4: Matrix effects occur when co-extracted components from the fatty tissue interfere with the ionization and detection of this compound in the mass spectrometer, leading to either signal enhancement or suppression.[2][8][9]

  • Signal Enhancement: Co-extracted lipids can coat the GC inlet liner, preventing the thermal degradation of this compound and artificially increasing its signal.[2]

  • Signal Suppression: Other co-eluting compounds can compete with this compound for ionization in the MS source, reducing its signal.[2]

Mitigation Strategies:

  • Effective Cleanup: The most crucial step is a thorough sample cleanup to remove interfering matrix components using techniques like dSPE or GPC.

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract (a fatty tissue sample known to be free of this compound) that has undergone the same extraction and cleanup procedure. This helps to compensate for matrix effects.

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is the most robust method to correct for matrix effects, as it will be affected in the same way as the native analyte.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of this compound Inefficient initial extraction: The solvent is not effectively penetrating the tissue matrix.- Homogenization: Ensure thorough homogenization of the fatty tissue to increase the surface area for solvent interaction. - Solvent-to-tissue ratio: Increase the solvent-to-tissue ratio to ensure complete immersion and extraction. - Extraction time/temperature: Optimize the extraction time and consider gentle heating (if using non-volatile solvents) to improve efficiency.
Incomplete phase separation: During liquid-liquid extraction, the this compound is not partitioning efficiently into the desired solvent phase.- Solvent polarity: Adjust the polarity of the extraction solvent. For example, using ethyl acetate may improve partitioning. - Salting out: Add a salt (e.g., sodium chloride) to the aqueous phase (if present) to decrease the solubility of this compound and drive it into the organic phase.
Loss during cleanup: The analyte is being retained by the cleanup sorbent.- Sorbent choice: Ensure the dSPE sorbents are appropriate. For example, excessive use of GCB could potentially adsorb the planar structure of this compound. - Elution solvent: Use a stronger or more appropriate elution solvent if using cartridge-based SPE.
High Lipid Content in Final Extract Insufficient cleanup: The dSPE or other cleanup methods are not adequately removing the lipids.- Increase sorbent amount: Use a larger quantity of dSPE sorbents (especially C18 and PSA) relative to the sample size. - Incorporate a freezing step: Add a low-temperature precipitation step before dSPE. - Consider GPC: For very high-fat samples, GPC may be necessary for effective lipid removal.
Poor Chromatographic Peak Shape (in GC-MS) Matrix interference: Co-extracted lipids or other compounds are affecting the chromatography.- Inlet maintenance: Clean or replace the GC inlet liner and trim the analytical column, as they can become contaminated with non-volatile matrix components. - Improve cleanup: Re-evaluate and enhance the sample cleanup procedure.
Solvent mismatch: The final extract solvent is not compatible with the GC column's stationary phase.- Solvent exchange: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a more compatible solvent like hexane or toluene.
Inconsistent Quantitative Results Variable matrix effects: The extent of signal enhancement or suppression is not consistent across samples.- Use matrix-matched standards: This is essential for accurate quantification in the absence of an isotope-labeled standard. - Implement an internal standard: Use a stable isotope-labeled internal standard for the most reliable results. If unavailable, a compound with similar chemical properties that is not present in the sample can be used.
Sample heterogeneity: The distribution of this compound in the fatty tissue is not uniform.- Homogenize thoroughly: Ensure the entire tissue sample is homogenized to obtain a representative subsample for extraction.

Experimental Protocols

Protocol 1: Dispersive Solid-Phase Extraction (dSPE) for this compound in Fatty Tissues

This protocol is adapted from methods used for complex biological matrices.[4][5]

  • Homogenization: Weigh 1-2 g of fatty tissue and homogenize it with 10 mL of acetonitrile containing 1% acetic acid. A high-speed homogenizer is recommended.

  • Initial Extraction: Shake vigorously for 15 minutes.

  • Centrifugation: Centrifuge at 5000 x g for 10 minutes.

  • Lipid Precipitation (Winterization): Transfer the supernatant to a clean tube and store at -20°C for at least 2 hours to precipitate the majority of the lipids.

  • Second Centrifugation: Centrifuge the cold extract at 5000 x g for 10 minutes while still cold.

  • dSPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 5 mL) to a 15 mL centrifuge tube containing:

      • 150 mg of N-propyl-ethylenediamine (PSA)

      • 150 mg of C18 sorbent

      • 50 mg of graphitized carbon black (GCB)

    • Vortex for 2 minutes.

  • Final Centrifugation: Centrifuge at 3000 x g for 5 minutes.

  • Analysis: The resulting supernatant can be concentrated and reconstituted in a suitable solvent for GC-MS analysis.

Protocol 2: Advanced Extraction Methods
  • Ultrasound-Assisted Extraction (UAE): This technique can enhance extraction efficiency by using ultrasonic waves to disrupt the cell membranes.[10][11] The homogenized sample in the extraction solvent can be placed in an ultrasonic bath for a defined period (e.g., 15-30 minutes) to improve recovery.

  • Supercritical Fluid Extraction (SFE): SFE with supercritical CO2 is a green and highly selective method for extracting compounds from complex matrices.[3][12][13] The polarity of the supercritical fluid can be modified by adding a co-solvent (e.g., methanol or ethanol) to optimize the extraction of this compound while leaving behind the bulk of the lipids.

Quantitative Data Summary

The following tables summarize recovery data from studies on this compound extraction from various matrices. While not exclusively from fatty tissues, they provide a benchmark for expected efficiencies.

Table 1: Recovery of this compound from Spiked Aquatic Animal Samples using dSPE-GC-MS [4]

Spiked Level (µg/kg)Recovery Range (%)Relative Standard Deviation (RSD) (%)
1.091.8 - 110.62.6 - 8.4
2.091.8 - 110.62.6 - 8.4
10.091.8 - 110.62.6 - 8.4

Table 2: Recovery of Synthetic Musks from Spiked Sewage Effluent using On-site SPE

CompoundRecovery Range (%)
This compound80 - 97
Other Synthetic Musks80 - 97

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Lipid Removal & Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Fatty Tissue Initial_Extraction 2. Acetonitrile Extraction Homogenization->Initial_Extraction Centrifuge1 3. Centrifuge Initial_Extraction->Centrifuge1 Winterization 4. Low-Temp Precipitation (-20°C) Centrifuge1->Winterization Centrifuge2 5. Cold Centrifugation Winterization->Centrifuge2 dSPE 6. dSPE Cleanup (PSA, C18, GCB) Centrifuge2->dSPE Centrifuge3 7. Final Centrifugation dSPE->Centrifuge3 Concentration 8. Concentrate & Reconstitute Centrifuge3->Concentration GCMS 9. GC-MS Analysis Concentration->GCMS

Caption: Workflow for this compound Extraction from Fatty Tissues.

Troubleshooting_Low_Recovery Start Low this compound Recovery Cause1 Inefficient Extraction? Start->Cause1 Cause2 Loss During Cleanup? Start->Cause2 Cause3 Poor Phase Separation? Start->Cause3 Sol1a Optimize Homogenization Cause1->Sol1a Sol1b Increase Solvent Volume/Time Cause1->Sol1b Sol2 Check SPE Sorbent/Eluent Cause2->Sol2 Sol3 Adjust Solvent Polarity / 'Salt Out' Cause3->Sol3

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Troubleshooting poor reproducibility in musk ketone quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for musk ketone quantification. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to poor reproducibility in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor reproducibility in this compound quantification?

Poor reproducibility in this compound quantification can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Sample Preparation Inconsistencies: Variability in extraction efficiency, incomplete removal of interfering matrix components, and inconsistent solvent volumes can all lead to significant errors.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2][3]

  • Instrumental Variability: Fluctuations in instrument performance, such as changes in detector sensitivity, inconsistent injection volumes, or a contaminated ion source, can introduce variability.

  • Calibration Issues: Improperly prepared calibration standards, degradation of stock solutions, or using an inappropriate calibration model can all lead to inaccurate results.

  • Internal Standard Issues: The choice of an unsuitable internal standard or inconsistencies in its addition to samples and standards can fail to compensate for experimental variations.

Q2: Which analytical technique is most suitable for this compound quantification?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed and well-validated technique for the quantification of this compound in various matrices, including environmental and biological samples.[4][5][6][7] It offers excellent sensitivity and selectivity. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) can also be used, particularly for polar metabolites or in broader analytical screens for ketone bodies.[8]

Q3: How can I minimize matrix effects in my analysis?

Minimizing matrix effects is crucial for achieving accurate and reproducible quantification. Several strategies can be employed:

  • Effective Sample Cleanup: Utilize solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) to remove interfering compounds.[4][5][7] Common sorbents for this compound analysis include combinations of C18, PSA (Primary Secondary Amine), and Graphitized Carbon Black (GCB).[5][7]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[1][6]

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled version of this compound as an internal standard is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[1]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal.[1][2]

Q4: What are acceptable recovery rates for this compound analysis?

Acceptable recovery rates typically fall within the range of 70-120%. However, the key is consistency across all samples. Published methods for this compound show recoveries ranging from 79% to 110.6%.[5][6][7][9] It is essential to determine the recovery during method validation by analyzing spiked blank matrix samples.

Troubleshooting Guides

Issue 1: Low or Inconsistent Peak Areas for this compound

If you are observing low or highly variable peak areas for this compound, follow this troubleshooting workflow:

start Start: Low/Inconsistent Peak Areas check_is Check Internal Standard (IS) Peak Area start->check_is is_ok IS Peak Area Stable? check_is->is_ok is_unstable IS Peak Area Unstable is_ok->is_unstable No check_injection Investigate Injection System (Syringe, Inlet) is_ok->check_injection Yes troubleshoot_is Troubleshoot IS Addition and Stability is_unstable->troubleshoot_is end Problem Resolved troubleshoot_is->end injection_ok Injection System OK? check_injection->injection_ok fix_injection Clean/Replace Syringe, Septum, Liner injection_ok->fix_injection No check_instrument Check Instrument Sensitivity (Tune, Detector) injection_ok->check_instrument Yes fix_injection->end instrument_ok Instrument Performance OK? check_instrument->instrument_ok fix_instrument Perform Maintenance: Clean Ion Source, Retune instrument_ok->fix_instrument No check_sample_prep Review Sample Preparation Procedure instrument_ok->check_sample_prep Yes fix_instrument->end sample_prep_ok Sample Prep Consistent? check_sample_prep->sample_prep_ok fix_sample_prep Re-optimize Extraction/Cleanup Ensure Consistent Volumes sample_prep_ok->fix_sample_prep No sample_prep_ok->end Yes fix_sample_prep->end

Caption: Troubleshooting workflow for low or inconsistent peak areas.

Issue 2: Poor Linearity in Calibration Curve

A non-linear calibration curve (r² < 0.99) can lead to inaccurate quantification. Address this issue with the following steps:

start Start: Poor Linearity (r² < 0.99) check_standards Verify Standard Preparation and Dilution Series start->check_standards standards_ok Standards Prepared Correctly? check_standards->standards_ok remake_standards Prepare Fresh Standards from New Stock Solution standards_ok->remake_standards No check_range Evaluate Calibration Range standards_ok->check_range Yes end Problem Resolved remake_standards->end range_ok Analyte Response Within Linear Range of Detector? check_range->range_ok adjust_range Narrow Calibration Range or Dilute High-Concentration Standards range_ok->adjust_range No check_matrix Assess for Matrix Effects range_ok->check_matrix Yes adjust_range->end matrix_present Using Matrix-Matched Standards? check_matrix->matrix_present implement_matrix_match Prepare Standards in Blank Matrix Extract matrix_present->implement_matrix_match No check_integration Review Peak Integration Parameters matrix_present->check_integration Yes implement_matrix_match->end integration_ok Integration Consistent? check_integration->integration_ok adjust_integration Optimize Integration Parameters Manually integration_ok->adjust_integration No integration_ok->end Yes adjust_integration->end

Caption: Troubleshooting workflow for poor calibration curve linearity.

Data Presentation

The following tables summarize typical quantitative data from validated methods for this compound analysis.

Table 1: GC-MS Method Performance for this compound in Aquatic Products

ParameterValueReference
Linearity Range1 - 100 µg/kg[6]
Correlation Coefficient (r²)≥ 0.999[5][6]
Limit of Detection (LOD)0.30 µg/kg[5][6]
Recovery91.8% - 110.6%[5][7]
Relative Standard Deviation (RSD)2.6% - 8.4%[5][7]

Table 2: Comparison of GC-MS and GC-MS/MS for Synthetic Musk Compounds

ParameterGC-SQ/MSGC-QqQ-MS/MSReference
Mean Recovery97.8%97.6%[4]
Recovery RSD3.9%2.6%[4]
Matrix Effect (Slope Ratio)0.837 - 1.0790.846 - 1.140[4]

Experimental Protocols

Detailed Methodology: GC-MS Analysis of this compound in Biological Matrices

This protocol is a generalized procedure based on common practices in published literature.[4][5][6][7]

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis homogenize 1. Homogenize Sample (e.g., 2g of tissue) spike 2. Spike with Internal Standard homogenize->spike extract 3. Ultrasonic Extraction with Acetonitrile spike->extract cleanup 4. d-SPE Cleanup (PSA, C18, GCB) extract->cleanup concentrate 5. Evaporate & Reconstitute in Injection Solvent cleanup->concentrate inject 6. Inject 1 µL (Splitless Mode) concentrate->inject separate 7. Chromatographic Separation (e.g., DB-5MS column) inject->separate detect 8. MS Detection (SIM Mode) separate->detect integrate 9. Integrate Peaks detect->integrate quantify 10. Quantify using Calibration Curve integrate->quantify

Caption: General experimental workflow for this compound analysis by GC-MS.

1. Sample Preparation (Dispersive Solid-Phase Extraction)

  • Extraction: Weigh 2g of the homogenized sample into a centrifuge tube. Add the internal standard solution. Add 10 mL of acetonitrile (containing 1% acetic acid) and vortex for 1 minute.[5][7]
  • Salting-out: Add anhydrous magnesium sulfate and sodium chloride, vortex immediately, and centrifuge.
  • Cleanup (d-SPE): Transfer the supernatant to a d-SPE tube containing a mixture of PSA, C18, and GCB sorbents.[5][7] Vortex and centrifuge.
  • Final Step: Collect the supernatant, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for GC-MS injection.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph (GC):
  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
  • Inlet: Splitless mode at 280°C.[4]
  • Oven Program: Initial temperature of 60°C, ramped to 200°C, then to 320°C and hold.[4]
  • Mass Spectrometer (MS):
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).[5][6]
  • Monitoring Ions for this compound: m/z 279 (quantifier), 294, 191 (qualifiers).[6]

3. Quantification

  • Prepare a series of matrix-matched calibration standards.
  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
  • Quantify this compound in samples using the linear regression equation from the calibration curve.

References

Validation & Comparative

Comparative Analysis of Musk Ketone and Musk Xylene Toxicity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the toxicological data for two commonly used synthetic nitro musks, musk ketone and musk xylene, is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their toxicity profiles, supported by experimental data, methodologies, and an examination of their mechanisms of action.

Quantitative Toxicity Data Summary

The following table summarizes the key quantitative toxicity data for this compound and musk xylene, facilitating a direct comparison of their toxicological profiles across various endpoints.

Toxicological EndpointThis compoundMusk XyleneSpeciesReference
Acute Oral Toxicity (LD50) > 10,000 mg/kg> 2,000 mg/kgRat[1][2]
Acute Dermal Toxicity (LD50) > 10,000 mg/kg> 2,000 mg/kgRabbit[1][2]
90-Day Dermal No-Observed-Adverse-Effect-Level (NOAEL) 75 mg/kg/day24 mg/kg/day (females), 75 mg/kg/day (males)Rat[3][4]
Carcinogenicity No carcinogenicity study available; assumed to have a similar non-genotoxic mechanism to musk xylene.[1]Liver adenomas and carcinomas in male mice, and liver adenomas in female mice.[5][6]Mouse[5][6]
Genotoxicity Negative in a battery of in vitro tests (Ames test, mouse lymphoma assay, chromosomal aberration, UDS).[1][7]Not genotoxic.[5][6]In vitro/In vivo[1][5][6][7]
Skin Sensitization Weak sensitizer in guinea pigs, but not in humans at concentrations up to 5%.[1]Has sensitizing potential in guinea pigs.[8]Guinea Pig, Human[1][8]
Photoirritation Weak photoirritating potential.[8]Not specifiedGuinea Pig[8]
Photoallergy Not specifiedWeak photoallergic effect.[8]Not specified[8]

Experimental Protocols

Detailed methodologies for key toxicological studies are provided below to offer insight into the experimental conditions under which the toxicity data were generated.

Carcinogenicity Study of Musk Xylene
  • Objective: To assess the long-term toxicity and carcinogenic potential of musk xylene in mice.

  • Test Substance: Musk xylene (purity >60%).

  • Animal Model: Groups of 50 male and 50 female B6C3F1 mice.

  • Administration Route: Dietary administration (ad libitum).

  • Dosage Levels: 0 (control), 0.075%, or 0.15% in the diet for 80 weeks.[8]

  • Parameters Evaluated:

    • Clinical Observations: Monitored for signs of toxicity throughout the study.

    • Body Weight and Food Consumption: Recorded weekly.

    • Hematology and Clinical Chemistry: Not specified in the provided summary.

    • Histopathology: Complete histopathological examination was performed on all animals.[8]

  • Key Findings: A statistically significant increase in the incidence of liver adenomas and carcinomas was observed in male mice at both dose levels, and in liver adenomas in high-dose female mice.[5][6] An increased incidence of Harderian gland tumors was also noted in male mice.[6]

90-Day Dermal Toxicity Study (this compound and Musk Xylene)
  • Objective: To evaluate the subchronic dermal toxicity of this compound and musk xylene.

  • Test Substances: this compound and musk xylene.

  • Animal Model: Albino rats.

  • Administration Route: Dermal application.

  • Dosage Levels:

    • This compound: 7.5, 24, and 75 mg/kg body weight/day.[3]

    • Musk Xylene: 7.5, 24, 75, and 240 mg/kg body weight/day.[3]

  • Duration: 90 days.

  • Parameters Evaluated:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured regularly.

    • Organ Weights: Key organs were weighed at necropsy.

    • Histopathology: Microscopic examination of various tissues.

  • Key Findings: The primary effects observed were changes in organ weights at higher doses, which were not accompanied by histopathological changes.[3] The No-Observed-Adverse-Effect-Levels (NOAELs) were determined to be 75 mg/kg/day for this compound in both sexes, and 75 mg/kg/day for male rats and 24 mg/kg/day for female rats for musk xylene.[3][4]

In Vitro Genotoxicity Battery for this compound
  • Objective: To assess the potential of this compound to induce gene mutations, chromosomal aberrations, and DNA damage.

  • Tests Conducted:

    • Mouse Lymphoma Assay: To detect gene mutations in mammalian cells.

    • In Vitro Cytogenetics Assay: To assess chromosomal aberrations in Chinese hamster ovary (CHO) cells.

    • In Vitro Unscheduled DNA Synthesis (UDS) Assay: To measure DNA repair in primary rat hepatocytes.[7]

  • Methodology:

    • Each assay was conducted with and without metabolic activation (rat liver S-9 fraction).

    • A range of concentrations for this compound was used in each assay.[7]

  • Key Findings: this compound did not induce increased mutant frequencies in the mouse lymphoma assay, did not cause reproducible chromosomal aberrations in CHO cells, and did not lead to an increase in unscheduled DNA synthesis in rat hepatocytes.[7] These results indicate a lack of genotoxic potential under the tested conditions.[7]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of musk xylene, particularly its carcinogenicity in rodents, has been linked to the induction of hepatic cytochrome P450 enzymes.[5] This is a non-genotoxic mechanism of tumor induction.[1] this compound is also a strong inducer of phase I enzymes in rodents.[9]

Cytochrome P450 Induction by Musk Xylene

Musk xylene acts as a phenobarbital-type inducer of cytochrome P450 enzymes, specifically targeting the CYP2B subfamily in mice and rats.[5][6] The induction of these enzymes leads to liver hypertrophy, which is considered an adaptive response.[4] However, chronic induction can contribute to the development of liver tumors in susceptible rodent strains.[1] The metabolism of musk xylene involves the reduction of its nitro groups by gut microflora to form aromatic amines, which are also implicated in its toxic effects.[5]

Musk_Xylene_Toxicity_Pathway MuskXylene Musk Xylene IntestinalMicroflora Intestinal Microflora MuskXylene->IntestinalMicroflora Nitroreduction Liver Liver MuskXylene->Liver Enters AromaticAmines Aromatic Amine Metabolites IntestinalMicroflora->AromaticAmines AromaticAmines->Liver CYP2B_Induction Induction of CYP2B Enzymes Liver->CYP2B_Induction LiverHypertrophy Liver Hypertrophy (Adaptive Response) CYP2B_Induction->LiverHypertrophy ChronicExposure Chronic Exposure LiverHypertrophy->ChronicExposure TumorPromotion Tumor Promotion ChronicExposure->TumorPromotion

Musk Xylene's Non-Genotoxic Carcinogenicity Pathway.

In contrast, some studies suggest that this compound may have neuroprotective effects through the activation of the PI3K/Akt signaling pathway.[10] It has also been shown to induce apoptosis in certain cancer cell lines, potentially through pathways involving the interleukin family, tumor necrosis factor family, and MAPK signaling.[11][12]

References

Navigating the Matrix: A Comparative Guide to the Validation of Analytical Methods for Musk Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic fragrance ingredient, musk ketone, is a common component in a vast array of consumer products, from cosmetics to detergents. Its persistence in the environment and potential for bioaccumulation have led to increasing scrutiny and the need for robust and reliable analytical methods for its detection and quantification in complex matrices such as environmental and biological samples. This guide provides an objective comparison of common analytical approaches for this compound, supported by experimental data, to aid researchers in selecting and validating the most appropriate method for their specific needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound is often a trade-off between sensitivity, selectivity, and sample throughput. Gas chromatography-mass spectrometry (GC-MS) is the most prevalent technique, offering a balance of these performance characteristics. The following table summarizes key performance data from various validated methods for the determination of this compound in different complex matrices.

Analytical MethodMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSAquatic ProductsAcetonitrile Extraction, Multiple Adsorption Synchronous Purification (MASP)0.30 µg/kg-79 - 104[1][2]
GC-MSAquatic ProductsDispersive Solid Phase Extraction (dSPE)0.30 µg/kg-91.8 - 110.6[3][4]
GC-MS/MSEnvironmental Matrix (Water)Solid Phase Extraction (SPE)0.9 - 14.6 ng/L3.1 - 48.7 ng/L56 - 117[5]
GC-SQ/MSCarp FishUltrasonic Extraction, Solid Phase Extraction (SPE)0.0791 - 0.151 ng/g-79.9 - 113[6]
GC-QqQ-MS/MSCarp FishUltrasonic Extraction, Solid Phase Extraction (SPE)0.00935 - 0.166 ng/g-83.0 - 117[6]

Experimental Protocol: GC-MS Analysis of this compound in Aquatic Products

This protocol provides a representative example of a validated method for the determination of this compound in a complex biological matrix.

1. Sample Preparation (Dispersive Solid Phase Extraction - dSPE)

  • Extraction: Homogenize 5 g of the aquatic product sample. Add 10 mL of acetonitrile containing 1% acetic acid. Vortex for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Purification: Take a 1.5 mL aliquot of the supernatant and transfer it to a dSPE tube containing a mixture of N-propyl-ethylenediamine (PSA), C18, and graphitized carbon (GCB). Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Solution: Collect the supernatant and filter it through a 0.22 µm filter before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5 MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 200°C at 20°C/min (hold for 2 min), then ramp to 280°C at 10°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitoring Ions for this compound: m/z 279, 294, 191.[1][2]

3. Method Validation Parameters

The validation of the analytical method should assess the following parameters as per established guidelines such as those from the International Council for Harmonisation (ICH) or ISO 17025:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The relationship between the concentration of the analyte and the analytical signal, and the concentration range over which this relationship is linear.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by spiking the matrix with a known amount of the analyte.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Implementation Implementation Dev Method Development & Optimization Proto Protocol Definition Dev->Proto Spec Specificity / Selectivity Proto->Spec Lin Linearity & Range Spec->Lin LOD_LOQ LOD & LOQ Lin->LOD_LOQ Acc Accuracy (Recovery) LOD_LOQ->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob Routine Routine Analysis Rob->Routine QC Quality Control Routine->QC

Caption: Workflow for the validation of an analytical method.

Conclusion

The choice of an analytical method for this compound in complex matrices is dependent on the specific requirements of the study, including the nature of the matrix, the expected concentration range of the analyte, and the available instrumentation. While GC-MS and GC-MS/MS are powerful and widely used techniques, careful sample preparation is critical to minimize matrix effects and achieve accurate and precise results. The validation of the chosen method according to established guidelines is paramount to ensure the reliability and defensibility of the generated data. This guide provides a starting point for researchers to compare and select appropriate methodologies for their work with this compound.

References

Navigating the Analytical Landscape for Musk Ketone Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific immunoassays for musk ketone necessitates reliance on chromatographic methods for accurate quantification and differentiation from other synthetic musks.

For researchers, scientists, and drug development professionals engaged in the analysis of synthetic fragrance compounds, the accurate detection of this compound is crucial. However, a thorough review of current scientific literature reveals a notable gap in the availability of specific immunoassay-based detection methods for this compound. The prevalent and well-documented approaches for the analysis of this compound and other synthetic musks are overwhelmingly centered on chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

This guide provides a comprehensive comparison of these established chromatographic methods, addressing their performance in terms of sensitivity, specificity, and the ability to distinguish this compound from structurally similar compounds—a critical aspect analogous to cross-reactivity in immunoassays.

Performance Comparison of Chromatographic Methods for this compound Detection

The selection of an appropriate analytical method for this compound detection is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the need to differentiate between various synthetic musks that may be present concurrently. Below is a summary of the performance characteristics of commonly employed chromatographic techniques.

Analytical MethodPrincipleLimit of Detection (LOD) for this compoundSpecificity & InterferenceThroughput
GC-MS (SCAN mode) Separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio.Typically in the low µg/L to ng/L range.Good specificity, but can be prone to interference from matrix components and co-eluting compounds with similar mass spectra.High
GC-MS (SIM mode) Similar to SCAN mode, but only specific ions characteristic of the target analyte are monitored.Generally lower than SCAN mode, often in the ng/L range. For instance, a limit of detection of 0.30 µg/kg has been reported in aquatic products.[1][2][3][4]Improved specificity and sensitivity compared to SCAN mode by reducing background noise. However, co-eluting isomers or compounds with shared fragment ions can still pose a challenge.High
GC-MS/MS (MRM mode) Involves two stages of mass analysis for enhanced specificity. A precursor ion is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole.Offers the highest sensitivity, with LODs often in the sub-ng/L to pg/L range. Detection limits for nitro musks have been reported to be between 0.10-0.19 ng/g in sediment.[5]Excellent specificity with minimal interference. The use of Multiple Reaction Monitoring (MRM) significantly reduces the likelihood of false positives from co-eluting compounds, providing a high degree of confidence in analyte identification.[5][6][7][8]Moderate to High
GCxGC-MS Comprehensive two-dimensional GC provides enhanced separation by using two columns with different stationary phases.Can achieve very low detection limits due to improved peak focusing and separation from matrix interference.Superior separation power, which is highly effective in resolving complex mixtures and separating isomers that may co-elute in one-dimensional GC.Lower

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for sample preparation and analysis of this compound using GC-MS and GC-MS/MS.

Sample Preparation: Ultrasonic Extraction for Cosmetic Samples

This method is suitable for the extraction of synthetic musks, including this compound, from cosmetic products.[6][8]

  • Sample Weighing: Accurately weigh 0.1 g of the cosmetic sample into a centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., d15-musk xylene) to correct for matrix effects and variations in extraction efficiency.[8]

  • Extraction: Add 1.0 mL of saturated sodium chloride solution and 2.0 mL of n-hexane to the sample.

  • Ultrasonication: Perform ultrasonic extraction for 20 minutes at 40°C.

  • Centrifugation: Centrifuge the mixture at 8,000 rpm for 3 minutes.

  • Supernatant Collection: Transfer the upper n-hexane layer to a clean tube.

  • Repeat Extraction: Repeat the extraction process on the remaining sample twice more with 2.0 mL of n-hexane each time.

  • Concentration: Combine all the supernatant and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of solvent (e.g., n-hexane) for GC-MS or GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS (MRM Mode)

This protocol outlines the typical parameters for the sensitive and specific detection of this compound.[5][7][8]

  • Gas Chromatograph (GC):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped at 10°C/min to 200°C and held for 10 minutes, then ramped at 10°C/min to 280°C and held for 12 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can offer higher sensitivity for nitromusks.[8]

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: Precursor ion: m/z 279; Product ions: m/z 191.1, 117.1, 147.1.

Mandatory Visualizations

To aid in the understanding of the analytical workflow, a diagram illustrating the process of this compound detection using GC-MS/MS is provided below.

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Cosmetic Sample Extraction Ultrasonic Extraction with n-Hexane Sample->Extraction Cleanup Centrifugation & Supernatant Collection Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration GC Gas Chromatography (Separation) Concentration->GC Injection MS1 Quadrupole 1 (Precursor Ion Selection) GC->MS1 Collision Quadrupole 2 (Fragmentation) MS1->Collision MS2 Quadrupole 3 (Product Ion Selection) Collision->MS2 Detector Detector MS2->Detector Data Data Acquisition & Analysis Detector->Data

Figure 1: General workflow for the analysis of this compound using GC-MS/MS.

References

A Comparative Analysis of the Biological Activities of Musk Ketone and Natural Macrocyclic Musks

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of the synthetic nitro-musk, musk ketone, and natural macrocyclic musks, with a focus on muscone as a representative compound. The information is intended for researchers, scientists, and professionals in drug development, offering objective data from experimental studies to delineate their respective toxicological and pharmacological profiles.

Executive Summary

This compound, a synthetic nitroaromatic compound, has been widely used as a fragrance ingredient. However, concerns regarding its environmental persistence, bioaccumulation, and potential endocrine-disrupting properties have led to restrictions on its use. In contrast, natural macrocyclic musks, such as muscone, are generally considered more biodegradable and possess a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, with weaker toxicological profiles. This guide presents a comparative overview of their cytotoxicity, endocrine activity, effects on cellular signaling, and environmental fate, supported by experimental data and methodologies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data on the biological activities of this compound and the natural macrocyclic musk, muscone.

Table 1: Comparative Cytotoxicity

CompoundCell LineAssayEndpointResult (µM)Reference
This compound AGS (Gastric Cancer)CCK-8IC₅₀4.2[1][2]
HGC-27 (Gastric Cancer)CCK-8IC₅₀10.06[1][2]
Muscone MDA-MB-231 (Breast Cancer)CCK-8IC₅₀ (48h)71.62[3]
BT-549 (Breast Cancer)CCK-8IC₅₀ (48h)73.01[3]

Table 2: Endocrine and Receptor Interaction Profile

CompoundAssayTargetActivityKey FindingsReference
This compound E-screenEstrogen ReceptorAgonistStatistically significant increase in MCF-7 cell proliferation; activity is estrogen receptor-mediated.[4]
Competitive BindingEstrogen ReceptorAgonistAffinity for the estrogen receptor is three times greater than that of musk xylene.[4]
Muscone E-screenEstrogen ReceptorWeak AgonistWeakly estrogenically active in vitro; effect considered negligible.[3][4]
Other Macrocyclic Musks E-screenEstrogen ReceptorInactiveEthylene brassylate, ethylene dodecandioate, and cyclopentadecanolide are not estrogenically active.[4]

Table 3: Environmental Fate

CompoundTest GuidelineResultInterpretationReference
This compound -Low biodegradabilityEnvironmentally persistent.[5]
Muscone OECD 301F80% mineralization in 28 daysReadily biodegradable.[3]

Biological Activities and Mechanisms of Action

This compound: A Profile of a Synthetic Nitro-musk

This compound is a synthetic nitroaromatic compound that has been used extensively in fragrances.[6] Its biological activity is a subject of scrutiny due to its persistence and potential for adverse health effects.

  • Endocrine Disruption : this compound has demonstrated estrogenic activity by promoting the proliferation of human breast cancer cells (MCF-7), an effect that is mediated by the estrogen receptor.[4] While its estrogenic potency is low compared to 17β-estradiol, its widespread use and bioaccumulation raise concerns about potential endocrine disruption in humans and wildlife.[4][7]

  • Cytotoxicity and Anti-cancer Effects : Studies have shown that this compound can exert anti-proliferative effects on certain cancer cells. For instance, it has been shown to induce apoptosis in gastric cancer cells with IC₅₀ values of 4.2 µM and 10.06 µM in AGS and HGC-27 cells, respectively.[1][2] This effect is partly mediated through the downregulation of sorbin and SH3 domain containing 2 (SORBS2).[8]

  • Neuroprotection and Signaling : In the context of cerebral ischemia, this compound has been found to induce the proliferation and differentiation of neural stem cells through the activation of the PI3K/Akt signaling pathway, suggesting a potential neuroprotective role.[9]

  • Inhibition of Multidrug Resistance : this compound can act as a long-term inhibitor of cellular multidrug/multixenobiotic resistance (MDR/MXR) efflux transporters.[7] These transporters are crucial for protecting cells from foreign chemicals, and their inhibition can lead to the accumulation of other toxic molecules.

Natural Macrocyclic Musks: A Profile of Muscone

Muscone is the primary odorous component of natural musk, which has a long history of use in traditional medicine.[10] It is a macrocyclic ketone with a range of documented pharmacological activities.

  • Endocrine Activity : In contrast to this compound, muscone exhibits very weak estrogenic activity in vitro, which is considered negligible.[3] Other synthetic macrocyclic musks, such as ethylene brassylate and cyclopentadecanolide, have been found to be non-estrogenic.[4]

  • Anti-cancer Activity : Muscone has demonstrated anti-cancer properties in various cancer cell lines. It inhibits the proliferation and migration of triple-negative breast cancer cells (MDA-MB-231 and BT-549) with IC₅₀ values around 72-73 µM.[3] This effect is associated with the suppression of tumor angiogenesis via the VEGF/PI3K/Akt/MAPK signaling pathways.[3] In gastric cancer cells, muscone suppresses their biological activity by upregulating miRNA-145, which in turn inhibits the PI3K/AKT pathway.[11]

  • Multi-pathway Modulation : Muscone's biological effects are mediated through its interaction with a variety of signaling pathways. Besides its influence on cancer-related pathways, it has been shown to:

    • Inhibit the Wnt/β-catenin signaling pathway in gingival mesenchymal stem cells, promoting their proliferation and adipogenic differentiation.[12]

    • Attenuate cardiac hypertrophy by inhibiting the STAT3, MAPK, and TGF-β/SMAD signaling pathways.[13]

    • Inactivate the TLR4/NF-κB signaling pathway in response to hypoxia/reoxygenation-induced neuronal injury.[14]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The half-maximal inhibitory concentration (IC₅₀) values for this compound and muscone were determined using a colorimetric cell viability assay, such as the MTT or CCK-8 assay.

  • Cell Plating : Cancer cell lines (e.g., AGS, HGC-27, MDA-MB-231, BT-549) are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and cultured for 24 hours.

  • Compound Treatment : The cells are then treated with various concentrations of this compound or muscone for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

  • IC₅₀ Calculation : Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and the IC₅₀ value is determined from the dose-response curve.

Endocrine Activity Assessment: E-screen Assay

The estrogenic activity of the musk compounds is evaluated by their ability to induce the proliferation of estrogen-responsive MCF-7 human breast cancer cells.

  • Cell Maintenance : MCF-7 cells are maintained in a culture medium supplemented with fetal bovine serum (FBS).

  • Hormone Deprivation : Prior to the assay, cells are cultured in a medium containing charcoal-dextran-stripped FBS to remove endogenous estrogens.

  • Cell Seeding : Cells are seeded in 96-well plates.

  • Compound Exposure : The cells are exposed to a range of concentrations of the test compounds (this compound, muscone, etc.) and a positive control (17β-estradiol) for 6 days.

  • Cell Proliferation Measurement : Cell proliferation is assessed by staining the cells with crystal violet and measuring the absorbance.

  • Data Analysis : A statistically significant increase in cell proliferation compared to the negative control indicates estrogenic activity. Co-incubation with an estrogen receptor antagonist, such as tamoxifen, is used to confirm that the effect is receptor-mediated.[4]

Signaling Pathway Analysis: Western Blot for PI3K/Akt Pathway

To investigate the effect of musk compounds on signaling pathways like PI3K/Akt, Western blotting is employed to measure the phosphorylation status of key proteins.

  • Cell Treatment and Lysis : Cells are treated with the musk compound for a specified time, then washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the cell lysates is determined using a BCA assay.

  • SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of proteins in the PI3K/Akt pathway (e.g., Akt, p-Akt).

  • Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry : The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Mandatory Visualizations

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_endocrine Endocrine Activity (E-screen) cluster_signaling Signaling Pathway Analysis A1 Seed Cancer Cells (e.g., AGS, HGC-27, MDA-MB-231) A2 Treat with this compound or Muscone A1->A2 A3 MTT/CCK-8 Assay A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 Value A4->A5 B1 Seed MCF-7 Cells (Hormone-deprived) B2 Expose to Musk Compounds & Controls B1->B2 B3 Incubate for 6 Days B2->B3 B4 Crystal Violet Staining B3->B4 B5 Assess Cell Proliferation B4->B5 C1 Treat Cells with Musk Compound C2 Cell Lysis & Protein Quantification C1->C2 C3 Western Blot (e.g., for p-Akt) C2->C3 C4 Quantify Protein Levels C3->C4

Caption: Experimental workflow for comparing the biological activities of musk compounds.

PI3K_Akt_Pathway cluster_musk_ketone This compound (Neuroprotection) cluster_muscone Muscone (Anti-Cancer) MK This compound PI3K_MK PI3K MK->PI3K_MK activates Akt_MK Akt PI3K_MK->Akt_MK activates NSC_Prolif Neural Stem Cell Proliferation & Differentiation Akt_MK->NSC_Prolif Muscone Muscone VEGFR VEGFR Muscone->VEGFR inhibits PI3K_Mus PI3K Muscone->PI3K_Mus inhibits MAPK MAPK Muscone->MAPK inhibits VEGFR->PI3K_Mus VEGFR->MAPK Akt_Mus Akt PI3K_Mus->Akt_Mus inhibits Angiogenesis Tumor Angiogenesis Akt_Mus->Angiogenesis MAPK->Angiogenesis

Caption: Simplified PI3K/Akt signaling pathways affected by this compound and muscone.

Conclusion

The available experimental data indicates a clear divergence in the biological activity profiles of this compound and natural macrocyclic musks like muscone. This compound exhibits concerning properties such as persistence, bioaccumulation, and endocrine disruption, although it also shows some context-dependent anti-cancer and neuroprotective effects. Conversely, muscone, a representative natural macrocyclic musk, is readily biodegradable and demonstrates a variety of potentially beneficial pharmacological activities, including anti-cancer and anti-inflammatory effects, through the modulation of multiple signaling pathways. Its potential for endocrine disruption is considered negligible. For researchers and professionals in drug development, natural macrocyclic musks and their improved synthetic analogues represent a more promising scaffold for therapeutic applications, while the use of this compound warrants caution due to its toxicological and ecotoxicological profile.

References

A Comparative Analysis of the Environmental Persistence of Synthetic Musks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic musks, valued for their versatile and persistent fragrances, are integral components in a vast array of consumer products, from perfumes and cosmetics to detergents and fabric softeners. Their widespread use leads to their continuous release into the environment, primarily through wastewater treatment plant (WWTP) effluents.[1] The environmental fate of these compounds is a subject of increasing scientific scrutiny due to the varying persistence, bioaccumulation potential, and ecotoxicological effects of different musk classes. This guide provides a comparative analysis of the environmental persistence of the major classes of synthetic musks, supported by experimental data and detailed methodologies, to inform research and development in related fields.

Classification of Synthetic Musks

Synthetic musks are broadly categorized into four main chemical groups: nitro musks, polycyclic musks (PCMs), macrocyclic musks (MCMs), and alicyclic musks. Historically, nitro musks were the first to be synthesized, but their use has been significantly restricted due to health and environmental concerns.[2] Polycyclic musks subsequently dominated the market, though their persistence and bioaccumulative properties have also raised concerns.[3] More recent innovations have led to the increased use of macrocyclic and alicyclic musks, which are generally considered to be more biodegradable.[4]

G A Synthetic Musks B Nitro Musks (e.g., Musk Ketone, Musk Xylene) A->B C Polycyclic Musks (PCMs) (e.g., Galaxolide, Tonalide) A->C D Macrocyclic Musks (MCMs) (e.g., Habanolide, Exaltolide) A->D E Alicyclic Musks (e.g., Helvetolide, Romandolide) A->E

Caption: Classification of major synthetic musk compounds.

Comparative Data on Environmental Persistence

The environmental persistence of a chemical is determined by its resistance to degradation processes such as biodegradation, photodegradation, and hydrolysis. This persistence is often quantified by the chemical's half-life (t½) in various environmental compartments like water, soil, and sediment.

Biodegradation and Half-Life

Nitro and polycyclic musks are known for their low biodegradability and high persistence. In contrast, macrocyclic and alicyclic musks are designed to be more readily biodegradable. The following tables summarize key persistence parameters for representative compounds from each class.

Table 1: Biodegradation and Half-Life of Synthetic Musks in Water and Sediment

ClassCompoundReady Biodegradability (OECD 301)Half-Life (t½) in River WaterHalf-Life (t½) in SedimentReference(s)
Nitro Musks This compound (MK)Not readily biodegradableSlowly degradedPersistent[5][6]
Musk Xylene (MX)Not readily biodegradableHalf-life can range from seconds to years depending on conditions[7]Persistent[5][7]
Polycyclic Musks Galaxolide (HHCB)0% in 28 days (not readily biodegradable)33–100 hours (primary degradation)79 days (primary degradation)[8]
Tonalide (AHTN)0% in 28 days (not readily biodegradable)9 days (overall half-life)Can be >180 days[9]
Macrocyclic Musks HabanolideReadily biodegradable (70-100%)Not typically measured due to rapid degradationNot expected to persist[10]
ExaltolideReadily biodegradableNot typically measured due to rapid degradationNot expected to persist[4][11]

Table 2: Persistence of Polycyclic Musks in Soil

CompoundHalf-Life (t½) in SoilExperimental ContextReference(s)
Galaxolide (HHCB) Can be >180 daysAssumed half-life in sludge-amended soil for PEC calculations.[12]
Tonalide (AHTN) 336 daysField study with single application of biosolids.[9]
>259 days (75% remaining)Laboratory study with biosolids-amended soil.[9]
Bioaccumulation

Bioaccumulation refers to the accumulation of substances in an organism from all sources (water, food, sediment). It is a critical parameter for assessing environmental risk, often measured by the Bioconcentration Factor (BCF), which is the ratio of a chemical's concentration in an organism to that in the surrounding water. High lipophilicity (indicated by a high log Kow) often correlates with a higher potential for bioaccumulation.

Table 3: Bioaccumulation Potential of Synthetic Musks

ClassCompoundlog KowBioconcentration Factor (BCF) in FishReference(s)
Nitro Musks This compound (MK)4.38260 - 2,800[5][13]
Musk Xylene (MX)4.901,360 - 1,600[5]
Polycyclic Musks Galaxolide (HHCB)5.90600 - 1,584[14]
Tonalide (AHTN)5.70597[12]
Macrocyclic Musks Habanolide5.45Low potential (rapid depuration)[10]
Exaltone5.60Moderate potential (Calculated BCF: 2069-3321), but rapid depuration observed.[11]

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data are reliable and comparable across studies.

Persistence Assessment Workflow

The assessment of a chemical's environmental persistence typically follows a tiered approach, starting with screening tests for ready biodegradability and progressing to more complex simulation studies if necessary.

G A Start: Persistence Assessment B Tier 1: Ready Biodegradability Screening Test (e.g., OECD 301) A->B C Result: Readily Biodegradable? B->C D Conclusion: Not Persistent C->D Yes E Tier 2: Simulation Testing (e.g., OECD 308, OECD 309) C->E No F Determine Half-life (t½) in Water/Sediment/Soil E->F G Compare t½ to Regulatory Criteria F->G H Conclusion: Persistent (P) or Very Persistent (vP) G->H Exceeds Criteria I Conclusion: Not Persistent G->I Does Not Exceed Criteria

Caption: Tiered workflow for environmental persistence assessment.

Key Experimental Methods:

  • Ready Biodegradability (OECD 301 Series): These screening tests assess the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium. A substance is considered "readily biodegradable" if it meets stringent criteria for degradation (e.g., >60% of theoretical CO₂ evolution) within a 28-day period. Macrocyclic musks generally pass these tests, while nitro and polycyclic musks do not.[5][10]

  • Transformation in Aquatic Sediment Systems (OECD 308): This simulation test is used to determine the rate of degradation and the transformation pathway of a chemical in a water-sediment system under aerobic and/or anaerobic conditions. It provides degradation half-lives for the parent compound in the total system, water phase, and sediment phase.[15][16] This test is crucial for assessing the fate of persistent, sediment-binding compounds like polycyclic musks.

  • Bioaccumulation in Fish (OECD 305): This guideline describes procedures for determining the bioconcentration and biomagnification potential of chemicals in fish. The test involves an uptake phase, where fish are exposed to the chemical (either via water or diet), and a depuration phase. Concentrations in fish tissue are measured over time to calculate kinetic uptake and depuration rate constants, from which the BCF is derived.[17][18]

Analytical Methodology: Sample Preparation and GC-MS Analysis

The quantification of synthetic musks in environmental matrices is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS).[19][20] Due to the typically low concentrations and the complexity of environmental samples (e.g., wastewater, sediment, biota), a robust sample preparation protocol involving extraction and clean-up is essential.

Typical Protocol for Water Samples:

  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles.

  • Extraction: Solid-Phase Extraction (SPE) is commonly used. A large volume of water (e.g., 1 L) is passed through an SPE cartridge (e.g., C18 or Oasis HLB). The musks are adsorbed onto the sorbent material.

  • Elution: The adsorbed musks are eluted from the cartridge using a small volume of an organic solvent (e.g., hexane, dichloromethane).

  • Concentration & Clean-up: The eluate is concentrated, often under a gentle stream of nitrogen. A clean-up step, such as passing the extract through a silica or florisil column, may be required to remove interfering matrix components.[20]

  • Analysis: The final extract is analyzed by GC-MS. The system separates the different musk compounds, and the mass spectrometer provides sensitive and selective detection and quantification.[21]

Typical Protocol for Sediment/Soil/Biota Samples:

  • Sample Preparation: Samples are typically freeze-dried and homogenized.

  • Extraction: Pressurized Liquid Extraction (PLE) or Soxhlet extraction with an organic solvent (e.g., hexane/acetone mixture) is used to extract the lipophilic musks from the solid matrix.[22]

  • Clean-up: The raw extract contains a significant amount of co-extracted matrix components (e.g., lipids). Gel Permeation Chromatography (GPC) is a common and effective technique for removing these macromolecules.[22]

  • Analysis: The cleaned extract is concentrated and analyzed by GC-MS as described for water samples.

Conclusion

The environmental persistence of synthetic musks varies significantly across chemical classes.

  • Nitro and Polycyclic Musks are characterized by high persistence in water, soil, and sediment, and a moderate to high potential for bioaccumulation. Their resistance to biodegradation means they are only partially removed in conventional wastewater treatment plants, leading to their widespread presence in the aquatic environment.[1][22][23]

  • Macrocyclic and Alicyclic Musks are generally considered more environmentally friendly alternatives. They are designed to be readily biodegradable and have a lower potential for bioaccumulation due to more rapid metabolism and depuration in organisms.[4][11]

This comparative analysis underscores the importance of considering environmental persistence during the development and selection of fragrance ingredients. For researchers and drug development professionals, understanding the methodologies used to assess persistence and bioaccumulation is crucial for evaluating the environmental impact of new and existing chemicals. The shift towards more biodegradable macrocyclic and alicyclic musks represents a positive trend in sustainable chemistry within the fragrance industry.

References

Inter-laboratory Comparison for the Analysis of Musk Ketone in Sediments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the analysis of musk ketone in sediment samples, drawing from various published experimental data. The content is structured to assist researchers in selecting appropriate analytical protocols and to offer a baseline for inter-laboratory performance evaluation.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the determination of this compound in environmental samples, as reported in various studies. This data can be used to compare the effectiveness of different extraction and detection techniques.

Table 1: Comparison of Extraction and Analytical Methods for this compound

Extraction MethodAnalytical MethodMatrixRecovery (%)Limit of Detection (LOD)Linearity (r²)Reference
Accelerated Solvent Extraction (ASE)GC/MSSediment86.0 - 1040.03 - 0.05 ng/gNot Reported[1]
Dispersive Solid Phase ExtractionGC-MSAquatic Products91.8 - 110.60.30 µg/kg>0.999[2][3]
Multiple Adsorption Synchronous PurificationGC-MSAquatic Products79 - 1040.30 µg/kg>0.999[4]
Soxhlet ExtractionGC/MS & GC/MS/MSLake Sediment86Not ReportedNot Reported[5]
Accelerated Solvent Extraction (ASE)GC-MS/MSSediment70.6 - 121.50.10 - 0.19 ng/gNot Reported[6]

Table 2: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) based Methods

MethodFeatureThis compound PerformanceReference
GC-MS (SIM Mode)Standard DetectionCommonly used for routine analysis.[2][3][4]
GC/MS/MSHigher SelectivityConfirmatory analysis, reduces matrix interference.[5][7]
GC-QqQ-MS/MS (MRM Mode)High SensitivityMethod detection limits up to 33 times lower than GC-SQ/MS.[7]

Experimental Protocols

Detailed methodologies from key studies are provided below to enable replication and comparison.

1. Accelerated Solvent Extraction (ASE) followed by GC/MS [1]

  • Sample Preparation: Sediment samples are freeze-dried, ground, and sieved.

  • Extraction: A Dionex ASE 350 system is used. The extraction cell is filled with the sediment sample. Extraction is performed using a mixture of petroleum ether and acetone (83/17, v/v).

  • Clean-up: The extract does not typically undergo further clean-up procedures.

  • Instrumental Analysis: The final extract is analyzed by a gas chromatograph coupled with a mass spectrometer (GC/MS).

2. Dispersive Solid Phase Extraction (d-SPE) followed by GC-MS [2][3]

  • Extraction: The target analyte in the sample is extracted with acetonitrile containing 1% acetic acid.

  • Clean-up: The extract is cleaned-up using a mixture of N-propyl-ethylenediamine (PSA), C18, and graphitized carbon (GCB).

  • Instrumental Analysis: The analysis is performed by GC-MS in selected ion monitoring (SIM) mode. Quantification is done using the external standard method.

3. Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC/MS/MS) [5][7]

  • Sample Preparation and Extraction: Similar to other methods, such as ultrasonic extraction or ASE.

  • Instrumental Analysis: An Agilent 6890 gas chromatograph is coupled to a Waters Micromass Quattro Micro triple-quadrupole mass spectrometer. This method is noted for its high sensitivity and selectivity, making it suitable for confirming results and analyzing samples with complex matrices.

Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of an inter-laboratory comparison.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis cluster_data Data Processing Sediment_Sample Sediment Sample Collection Drying Freeze-Drying Sediment_Sample->Drying Grinding Grinding & Sieving Drying->Grinding Extraction Solvent Extraction (e.g., ASE, Soxhlet) Grinding->Extraction Cleanup SPE or Column Chromatography Extraction->Cleanup GC_MS GC-MS or GC-MS/MS Analysis Cleanup->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Experimental workflow for this compound analysis in sediments.

Interlaboratory_Comparison cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objectives Define Objectives & Analytes Select_Labs Select Participating Laboratories Define_Objectives->Select_Labs Prepare_Samples Prepare & Distribute Homogenized Sediment Samples Select_Labs->Prepare_Samples Lab_Analysis Laboratories Perform Analysis Using Own Methods Prepare_Samples->Lab_Analysis Report_Results Laboratories Report Results Lab_Analysis->Report_Results Statistical_Analysis Statistical Analysis of Results (e.g., z-scores) Report_Results->Statistical_Analysis Performance_Assessment Assess Laboratory Performance Statistical_Analysis->Performance_Assessment Final_Report Publish Final Comparison Report Performance_Assessment->Final_Report

Caption: Logical flow of an inter-laboratory comparison study.

References

A Comparative Analysis of the Genotoxic Profiles of Musk Ketone and Other Nitromusks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxicity of musk ketone against other nitromusks, namely musk xylene and musk ambrette. The information presented herein is compiled from a thorough review of experimental data from various genotoxicity assays. This document aims to serve as a valuable resource for researchers and professionals involved in the safety assessment of fragrance materials and related compounds.

Executive Summary

The available scientific literature indicates a clear distinction in the genotoxic potential among the nitromusks discussed. This compound has been extensively tested and has consistently been found to be non-genotoxic across a battery of standard in vitro and in vivo assays. Musk xylene is also largely considered non-genotoxic in these assays; however, it has been identified as a carcinogen in mice, with a proposed non-genotoxic mechanism involving the induction of hepatic enzymes. In contrast, musk ambrette has demonstrated mutagenic activity in the Ames test, particularly after metabolic activation.

Comparative Genotoxicity Data

The following table summarizes the results of key genotoxicity studies conducted on this compound, musk xylene, and musk ambrette. The data highlights the differential responses of these compounds in widely accepted assays for assessing mutagenicity and clastogenicity.

AssayThis compoundMusk XyleneMusk Ambrette
Bacterial Reverse Mutation Assay (Ames Test) Negative in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9).[1]Negative in various S. typhimurium strains, with and without metabolic activation.[2][3][4]Positive in S. typhimurium strain TA100 with metabolic activation (S9).[5] This indicates that metabolic conversion is necessary for its mutagenic effect.
In Vitro Micronucleus Assay Negative in human lymphocytes and human hepatoma (Hep G2) cells.[6] No significant increase in micronucleated cells was observed in Chinese Hamster Ovary (CHO) cells.Negative in human lymphocytes and Hep G2 cells.[6]Negative in human lymphocytes and Hep G2 cells in the tested conditions.[6]
In Vivo Micronucleus Assay Negative in a mouse bone marrow micronucleus assay at doses up to 1000 mg/kg.[7][8]No significant increase in micronucleated polychromatic erythrocytes was observed in mice.Data not widely available.
In Vitro Chromosomal Aberration Assay Negative in Chinese Hamster Ovary (CHO) cells.[9]Negative in Chinese Hamster Ovary (CHO) cells.[2]Data not widely available.
Carcinogenicity Not classified as a carcinogen.Classified as a mouse liver carcinogen. The proposed mechanism is non-genotoxic and involves the induction of cytochrome P450 enzymes.[10][11]Data not sufficient for classification.

Experimental Protocols

The genotoxicity assays summarized above are generally performed following standardized guidelines to ensure data reliability and reproducibility. Below are outlines of the typical methodologies for the key assays cited.

Bacterial Reverse Mutation Assay (Ames Test)

This test is performed according to OECD Guideline 471 .

  • Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine operon are used. These mutations render the bacteria unable to synthesize histidine (auxotrophic).

  • Exposure: The tester strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction from rat liver homogenate).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (histidine-synthesizing) will grow and form visible colonies. The number of revertant colonies is counted.

  • Interpretation: A substance is considered mutagenic if it causes a reproducible, dose-dependent increase in the number of revertant colonies compared to the solvent control.

In Vitro Micronucleus Assay

This assay is conducted following OECD Guideline 487 .

  • Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are cultured.

  • Exposure: The cells are exposed to a range of concentrations of the test substance, with and without metabolic activation (S9). A positive control (a known clastogen or aneugen) and a negative (vehicle) control are included.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one round of mitosis.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined by microscopic examination of a large population of binucleated cells (typically 1000-2000 cells per concentration).

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.

In Vivo Micronucleus Assay

This assay is performed in accordance with OECD Guideline 474 .

  • Animal Dosing: Typically, rodents (e.g., mice) are administered the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (a known in vivo mutagen) and a negative control are included.

  • Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia.

  • Slide Preparation: The bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Scoring: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a large number of PCEs (typically 2000 per animal) under a microscope. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the control group indicates that the substance is genotoxic in vivo.[7][8]

Mechanisms of Genotoxicity and Carcinogenicity

The differing genotoxic profiles of these nitromusks can be attributed to their distinct metabolic pathways and molecular interactions.

Genotoxicity_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Ames Test Ames Test Positive/Negative Positive/Negative Ames Test->Positive/Negative Micronucleus Assay (In Vitro) Micronucleus Assay (In Vitro) Micronucleus Assay (In Vitro)->Positive/Negative Chromosomal Aberration Chromosomal Aberration Chromosomal Aberration->Positive/Negative Micronucleus Assay (In Vivo) Micronucleus Assay (In Vivo) Genotoxic Potential Genotoxic Potential Micronucleus Assay (In Vivo)->Genotoxic Potential Carcinogenicity Bioassay Carcinogenicity Bioassay Carcinogenic Risk Carcinogenic Risk Carcinogenicity Bioassay->Carcinogenic Risk Test Compound Test Compound Test Compound->Ames Test Bacterial Mutation Test Compound->Micronucleus Assay (In Vitro) Chromosomal Damage Test Compound->Chromosomal Aberration Structural Damage Positive/Negative->Micronucleus Assay (In Vivo) Follow-up Genotoxic Potential->Carcinogenicity Bioassay Long-term study

General workflow for genotoxicity assessment.
This compound

This compound has consistently tested negative in a comprehensive range of genotoxicity assays. This suggests that it does not directly interact with DNA to cause mutations or chromosomal damage, nor is it metabolized to reactive species that do so.

Musk Xylene

While musk xylene is also generally negative in standard genotoxicity tests, its carcinogenicity in mice is attributed to a non-genotoxic mechanism. Chronic exposure to high doses of musk xylene induces cytochrome P450 enzymes (specifically CYP2B) in the liver.[10][11] This sustained enzyme induction can lead to hepatocellular hypertrophy, and eventually, the development of tumors. This mechanism is considered to have a threshold and may be specific to rodents.

Musk Ambrette

The mutagenicity of musk ambrette in the Ames test is dependent on metabolic activation.[5] The nitro groups in the molecule can be reduced by nitroreductases present in both the S9 mix and the bacteria to form reactive hydroxylamine and nitroso intermediates. These reactive metabolites can then form DNA adducts, leading to mutations.

Nitromusk_Mechanisms cluster_MX Musk Xylene cluster_MA Musk Ambrette MX Musk Xylene CYP_Induction Induction of CYP450 Enzymes (e.g., CYP2B) MX->CYP_Induction Chronic Exposure Hepato Hepatocellular Hypertrophy CYP_Induction->Hepato Tumor Tumor Formation (in mice) Hepato->Tumor MA Musk Ambrette Nitroreduction Nitro-reduction (Nitroreductases) MA->Nitroreduction Metabolic Activation (S9) Metabolites Reactive Metabolites (Hydroxylamine, Nitroso) Nitroreduction->Metabolites Adducts DNA Adducts Metabolites->Adducts Mutation Gene Mutation Adducts->Mutation

Proposed mechanisms of action for musk xylene and musk ambrette.

Conclusion

References

A Comparative Analysis of the Bioactivity of Musk Ketone and its Amino-Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of the synthetic fragrance ingredient, musk ketone, and its primary amino-metabolites. The information is compiled from various scientific studies to assist researchers in understanding their potential biological effects. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways.

Executive Summary

This compound, a common component in many consumer products, undergoes metabolic reduction to form amino-metabolites. While this compound itself exhibits certain biological activities, including weak estrogenicity and cytotoxicity at micromolar concentrations, its primary amino-metabolite, 2-amino this compound, appears to have a different bioactivity profile. Notably, the estrogenic activity of this compound is lost upon its reduction to 2-amino this compound. Data on the comparative cytotoxicity and other endocrine-disrupting effects of the amino-metabolites are limited. This compound has been shown to influence cellular signaling pathways, including the PI3K/Akt pathway and the downregulation of SORBS2, though the impact of its metabolites on these pathways remains to be elucidated.

Data Presentation

Table 1: Comparative Cytotoxicity Data
CompoundCell LineAssayIC50 (µM)Reference
This compoundAGS (gastric cancer)CCK-84.2[1][2]
This compoundHGC-27 (gastric cancer)CCK-810.06[1][2]
2-Amino this compound--Not Available-
5-Amino this compound--Not Available-
Table 2: Comparative Endocrine Activity Data
CompoundBioactivityAssayResultReference
This compoundEstrogenic ActivityE-screen (MCF-7 cells)Weakly estrogenic
2-Amino this compoundEstrogenic ActivityE-screen (MCF-7 cells)Not estrogenically active
This compoundAndrogen Receptor Binding-Not Available-
2-Amino this compoundAndrogen Receptor Binding-Not Available-
5-Amino this compoundAndrogen Receptor Binding-Not Available-
This compoundAromatase Inhibition-Not Available-
2-Amino this compoundAromatase Inhibition-Not Available-
5-Amino this compoundAromatase Inhibition-Not Available-
Table 3: Comparative Genotoxicity Data
CompoundAssayCell Line/OrganismResultReference
This compoundIn vitro Micronucleus TestChinese Hamster Ovary (CHO) cellsNegative[3]
This compoundIn vivo Micronucleus TestMouseNegative
This compoundAmes TestS. typhimuriumNegative
This compoundCo-mutagenicity with Benzo(a)pyreneHuman Hep G2 cellsEnhances mutagenicity[4]
2-Amino this compound--Not Available-
5-Amino this compound--Not Available-

Experimental Protocols

Estrogenic Activity: E-screen Assay
  • Cell Line: Human breast cancer cell line MCF-7.

  • Methodology: Cells are washed to remove residual estrogens and then seeded in 24-well plates in estrogen-free medium. After 24 hours, the medium is replaced with experimental medium containing a range of concentrations of the test compounds (this compound and its amino-metabolites) or 17β-estradiol as a positive control. Cells are incubated for 6 days, after which the cells are harvested and the cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay. An increase in cell proliferation compared to the negative control indicates estrogenic activity.

Cytotoxicity: Lactate Dehydrogenase (LDH) Assay
  • Cell Line: Human hepatoma cell line HepG2.

  • Methodology: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). At the end of the exposure period, the culture supernatant is collected. The amount of LDH released from damaged cells into the supernatant is measured using a commercially available LDH cytotoxicity assay kit. The assay involves an enzymatic reaction that results in a color change, which is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). The percentage of cytotoxicity is calculated relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Genotoxicity: In Vitro Micronucleus Test
  • Cell Line: Chinese Hamster Ovary (CHO) cells.

  • Methodology: CHO cells are cultured in appropriate medium and treated with various concentrations of the test compound, with and without metabolic activation (S9 mix), for a short period (e.g., 3-6 hours). Following the treatment, the cells are washed and cultured in fresh medium containing cytochalasin B to block cytokinesis, resulting in binucleated cells. After an appropriate incubation period (e.g., 24-28 hours), the cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye). The frequency of micronuclei in binucleated cells is then scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Experimental Workflows

This compound Metabolism

The primary metabolic pathway for this compound in biological systems is the reduction of one of its nitro groups to an amino group, forming amino-musk ketone metabolites.

MuskKetone This compound AminoMetabolites Amino-Metabolites (e.g., 2-Amino this compound, 5-Amino this compound) MuskKetone->AminoMetabolites Nitroreduction

Caption: Metabolic conversion of this compound to its amino-metabolites.

This compound's Effect on the PI3K/Akt Signaling Pathway

In the context of cerebral ischemia, this compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.[4] The effect of its amino-metabolites on this pathway has not been reported.

MuskKetone This compound PI3K PI3K MuskKetone->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Caption: Activation of the PI3K/Akt pathway by this compound.

This compound's Regulation of SORBS2 in Gastric Cancer Cells

Studies in gastric cancer cells have indicated that this compound can downregulate the expression of Sorbin and SH3 Domain Containing 2 (SORBS2), a protein involved in cytoskeletal organization and signal transduction.[1][2] This downregulation is associated with the anti-proliferative effects of this compound in these cells.[1][2] The impact of amino-metabolites on SORBS2 expression is unknown.

MuskKetone This compound SORBS2 SORBS2 MuskKetone->SORBS2 Downregulates CellProliferation Cell Proliferation SORBS2->CellProliferation Inhibits

Caption: Downregulation of SORBS2 by this compound in cancer cells.

Experimental Workflow for Comparative Bioactivity Assessment

A general workflow for a comparative study of this compound and its amino-metabolites is outlined below.

cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Signaling Pathway Analysis cluster_3 Data Analysis & Comparison MuskKetone This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) MuskKetone->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Micronucleus Test) MuskKetone->Genotoxicity EndocrineActivity Endocrine Activity Assays (e.g., E-screen, AR Binding) MuskKetone->EndocrineActivity WesternBlot Western Blot (e.g., for PI3K/Akt, SORBS2) MuskKetone->WesternBlot ReporterAssay Reporter Gene Assay MuskKetone->ReporterAssay AminoMetabolites Amino-Metabolites AminoMetabolites->Cytotoxicity AminoMetabolites->Genotoxicity AminoMetabolites->EndocrineActivity AminoMetabolites->WesternBlot AminoMetabolites->ReporterAssay DataAnalysis Quantitative Comparison (e.g., IC50, EC50) Cytotoxicity->DataAnalysis Genotoxicity->DataAnalysis EndocrineActivity->DataAnalysis WesternBlot->DataAnalysis ReporterAssay->DataAnalysis

Caption: A generalized workflow for comparative bioactivity studies.

References

Safety Operating Guide

Proper Disposal of Musk Ketone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Musk ketone, a synthetic fragrance ingredient, is classified as a hazardous substance requiring specific disposal procedures due to its potential health risks and environmental persistence. This guide provides essential, step-by-step information for the safe disposal of this compound in a laboratory setting.

Hazard Profile and Safety Precautions

This compound is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to prevent its release into the environment.

Before handling this compound, ensure that you are wearing the following PPE:

  • Protective gloves (e.g., nitrile)

  • Protective clothing (e.g., lab coat)

  • Eye and face protection (e.g., safety glasses or goggles)[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[1][2]

  • Waste Identification and Classification :

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. In the United States, guidelines from the Environmental Protection Agency (EPA) under 40 CFR 261.3 should be consulted.

    • Due to its classification, this compound waste must be handled as hazardous waste.

  • Collection and Storage of Waste :

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated and properly labeled hazardous waste container.

    • The container must be securely sealed and stored in a locked, cool, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Arrange for Professional Disposal :

    • Contact a licensed professional waste disposal service to handle the final disposal of this compound waste.[3]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Recommended Disposal Method :

    • The preferred method of disposal is often incineration.[3] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed facility.

  • Decontamination of Empty Containers :

    • Do not reuse empty containers that have held this compound.[2]

    • Dispose of empty containers as unused product in accordance with hazardous waste regulations.[2][4]

Accidental Release and Spillage

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : Ensure adequate ventilation and evacuate non-essential personnel from the area.[1][2]

  • Contain the Spill : Prevent the spill from spreading and from entering drains, waterways, or soil.[1][2][5]

  • Absorb and Collect : Use an inert absorbent material, such as sand or diatomite, to absorb the spilled substance.[1][2]

  • Clean and Decontaminate : Sweep up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[2] Decontaminate the affected surfaces by scrubbing with alcohol.[1]

  • Collect Spillage : It is important to collect any spillage to prevent environmental contamination.[1][2][3]

Quantitative Data Summary

The following table summarizes key hazard and disposal information for this compound.

ParameterValueReference
GHS Hazard Statements H351: Suspected of causing cancerH410: Very toxic to aquatic life with long lasting effects[1][3][4]
GHS Precautionary Statements P201, P202, P273, P281, P308+P313, P391, P405, P501[3][4]
UN Number 3077[4][5]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound)[4]
Transport Hazard Class 9[4]
Packing Group III[4]

Visual Guide: this compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Musk_Ketone_Disposal_Workflow This compound Disposal Workflow start Start: This compound Waste Generated identify 1. Identify as Hazardous Waste start->identify spill Accidental Spill Occurs start->spill collect 2. Collect in Labeled, Sealed Container identify->collect store 3. Store in a Safe, Secure Location collect->store contact 4. Contact Licensed Disposal Company store->contact provide_sds 5. Provide Safety Data Sheet (SDS) contact->provide_sds transport 6. Professional Transport to Disposal Facility provide_sds->transport incinerate 7. Incineration at Licensed Facility transport->incinerate end End: Proper Disposal Complete incinerate->end contain Contain Spill & Prevent Spread spill->contain absorb Absorb with Inert Material contain->absorb collect_spill Collect Waste in Hazardous Container absorb->collect_spill collect_spill->store

Caption: Decision workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.